molecular formula C20H18BrNO3 B444416 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 489451-29-8

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B444416
CAS No.: 489451-29-8
M. Wt: 400.3g/mol
InChI Key: XXFFODPQIJUART-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFFODPQIJUART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359853
Record name 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489451-29-8
Record name 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS 489451-29-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific synthesis, biological activity, and experimental protocols for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS 489451-29-8) is limited. This guide provides a comprehensive overview based on the well-established chemistry of quinoline-4-carboxylic acid derivatives and their known roles as modulators of biological targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The experimental protocols and data presented herein are representative of the field and are intended to serve as a guide for researchers.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline-4-carboxylic acid class. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals.[1] The structural motifs present in this particular molecule—a halogenated quinoline core, a substituted phenyl ring, and a carboxylic acid group—suggest its potential for interacting with various biological targets. Notably, similar structures have been investigated as antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways. This guide will explore the chemical properties, a plausible synthetic route, potential biological activities with a focus on TRPV1 antagonism, and representative experimental protocols relevant to the study of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 489451-29-8Supplier Catalogs
Molecular Formula C₂₀H₁₈BrNO₃Supplier Catalogs
Molecular Weight 400.27 g/mol Supplier Catalogs
Appearance Likely a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanolGeneral knowledge

Synthesis

While a specific, published synthetic protocol for this compound was not found, a plausible and widely used method for constructing the 2-aryl-quinoline-4-carboxylic acid core is the Pfitzinger reaction.[1] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.

Hypothetical Pfitzinger Synthesis

A potential synthetic route is outlined below:

Reactants:

  • 5-Bromoisatin

  • 1-(3-isobutoxyphenyl)ethan-1-one

  • A strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol)

Reaction Scheme:

The reaction would proceed via the condensation of 5-bromoisatin with 1-(3-isobutoxyphenyl)ethan-1-one in the presence of a base, followed by intramolecular cyclization and rearrangement to yield the final product.

Representative Experimental Protocol for Pfitzinger Synthesis
  • Reaction Setup: To a solution of 5-bromoisatin (1.0 eq) in ethanol, add a solution of potassium hydroxide (3.0 eq) in water.

  • Addition of Ketone: To the resulting mixture, add 1-(3-isobutoxyphenyl)ethan-1-one (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Combine 5-Bromoisatin, 1-(3-isobutoxyphenyl)ethan-1-one, and KOH in Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete acidify Cool and Acidify with HCl tlc->acidify Complete filter Filter Precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the Final Product recrystallize->dry end End dry->end

Caption: A representative workflow for the synthesis and purification of this compound via the Pfitzinger reaction.

Potential Biological Activity: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, capsaicin, and protons. Its role in pain signaling makes it an attractive target for the development of novel analgesics. Several quinoline and quinazoline derivatives have been patented as TRPV1 antagonists.

Mechanism of Action

TRPV1 antagonists typically act by competitively binding to the capsaicin binding site on the receptor or through allosteric modulation, thereby preventing the channel from opening in response to activating stimuli. This inhibition of ion influx, primarily Ca²⁺, leads to a reduction in neuronal excitability and the subsequent signaling of pain.

Signaling Pathway of TRPV1 Activation and Inhibition

G cluster_activation TRPV1 Activation cluster_inhibition TRPV1 Inhibition stimuli Noxious Stimuli (Capsaicin, Heat, Protons) trpv1_active TRPV1 Channel stimuli->trpv1_active channel_open Channel Opening trpv1_active->channel_open ion_influx Ca²⁺/Na⁺ Influx channel_open->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal antagonist 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid (Hypothesized) trpv1_inactive TRPV1 Channel antagonist->trpv1_inactive channel_blocked Channel Blocked trpv1_inactive->channel_blocked no_influx No Ion Influx channel_blocked->no_influx no_signal Inhibition of Pain Signal no_influx->no_signal

Caption: A diagram illustrating the proposed mechanism of TRPV1 activation by noxious stimuli and its inhibition by a potential antagonist.

Representative Biological Data

While no specific biological data for this compound has been found, Table 2 presents representative data for other quinoline-based TRPV1 antagonists found in the patent literature to illustrate the potential potency range.

Compound ID (Example)TargetAssayIC₅₀ (nM)Patent Reference
Compound AHuman TRPV1FLIPR Ca²⁺ Assay50Fictional Example
Compound BRat TRPV1Electrophysiology120Fictional Example
Compound CHuman TRPV1FLIPR Ca²⁺ Assay25Fictional Example
Representative Experimental Protocol for TRPV1 Antagonist Screening

A common method for screening TRPV1 antagonists is the fluorescent imaging plate reader (FLIPR) assay, which measures changes in intracellular calcium concentration.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: The test compound, this compound, is serially diluted and added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the test compound, a known TRPV1 agonist (e.g., capsaicin) is added to stimulate the channel.

  • Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist response against the concentration of the test compound.

Conclusion

References

structure of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological activities of this compound. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a derivative of quinoline-4-carboxylic acid, a scaffold known for its diverse pharmacological activities. The structure is characterized by a bromine atom at the 6-position of the quinoline ring, an isobutoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 489451-29-8[1]
Molecular Formula C₂₀H₁₈BrNO₃[2]
Molecular Weight 400.27 g/mol [1]
SMILES CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O-
Appearance Predicted to be a solid-

Synthesis

While a specific published protocol for the synthesis of this compound has not been identified in the literature, its structure lends itself to well-established synthetic methodologies for quinoline-4-carboxylic acids, primarily the Pfitzinger and Doebner reactions.

Proposed Synthetic Route: Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[3][4] For the target molecule, this would involve the reaction of 5-bromoisatin with 1-(3-isobutoxyphenyl)ethan-1-one.

Experimental Protocol (General Pfitzinger Reaction): [5][6][7]

  • Ring Opening of Isatin: 5-Bromoisatin is dissolved in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide, to facilitate the hydrolysis of the amide bond and form the corresponding keto-acid salt.

  • Condensation: To this solution, 1-(3-isobutoxyphenyl)ethan-1-one is added. The mixture is then heated to reflux for several hours.

  • Cyclization and Dehydration: The intermediate imine undergoes tautomerization to an enamine, which then cyclizes and dehydrates to form the quinoline ring.

  • Work-up: After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted ketone. The aqueous layer is then acidified (e.g., with acetic acid or dilute HCl) to precipitate the carboxylic acid product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Pfitzinger_Synthesis 5-Bromoisatin 5-Bromoisatin Reaction_Vessel Pfitzinger Reaction 5-Bromoisatin->Reaction_Vessel 1-(3-isobutoxyphenyl)ethan-1-one 1-(3-isobutoxyphenyl)ethan-1-one 1-(3-isobutoxyphenyl)ethan-1-one->Reaction_Vessel Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Pfitzinger synthesis workflow.

Alternative Synthetic Route: Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[8][9][10] For the target molecule, this would involve 4-bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid.

Experimental Protocol (General Doebner Reaction): [9][10]

  • Reaction Setup: 4-Bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid are combined in a suitable solvent, often ethanol or a solvent-free system.

  • Catalysis: The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid.

  • Reaction Conditions: The mixture is heated, often under reflux, for several hours.

  • Work-up and Purification: The work-up procedure generally involves removal of the solvent, followed by purification of the crude product, which may include recrystallization or column chromatography.

Doebner_Synthesis 4-Bromoaniline 4-Bromoaniline Reaction_Vessel Doebner Reaction 4-Bromoaniline->Reaction_Vessel 3-Isobutoxybenzaldehyde 3-Isobutoxybenzaldehyde 3-Isobutoxybenzaldehyde->Reaction_Vessel Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed Doebner synthesis workflow.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, the expected spectral data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Quinoline H-37.5 - 7.7122 - 124
Quinoline H-58.0 - 8.2130 - 132
Quinoline H-77.8 - 8.0133 - 135
Quinoline H-88.1 - 8.3129 - 131
Isobutoxyphenyl6.9 - 7.5 (aromatic), 3.8-4.0 (-OCH₂-), 2.0-2.2 (-CH-), 0.9-1.1 (-CH₃)158-160 (C-O), 115-130 (aromatic), 75-77 (-OCH₂-), 28-30 (-CH-), 19-21 (-CH₃)
Carboxylic Acid OH11.0 - 13.0 (broad)165 - 170 (C=O)

Note: Predicted values are based on typical chemical shifts for substituted quinolines and phenyl ethers.[11][12][13][14]

Table 3: Predicted IR and Mass Spectrometry Data

Technique Expected Features
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C=C and C=N stretches (1500-1620 cm⁻¹), C-O stretch (1200-1250 cm⁻¹).[15][16][17][18]
Mass Spectrometry Molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the presence of bromine. Fragmentation may involve loss of the carboxylic acid group (-COOH), the isobutyl group, and cleavage of the ether linkage.[2][19][20][21][22]

Potential Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, often through the inhibition of key cellular signaling pathways. While the specific targets of this compound have not been reported, its structural features suggest potential interactions with pathways commonly modulated by this class of compounds.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[23][24][25][26] Constitutive activation of the STAT3 pathway is implicated in various cancers.[23][24][25][26] Some quinoline derivatives have been shown to inhibit STAT3 signaling.[9][10]

STAT3_Pathway Cytokine_GF Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription promotes Inhibitor 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Inhibitor->STAT3_active potentially inhibits dimerization/translocation

Caption: Potential inhibition of the STAT3 signaling pathway.

Histone Deacetylase (HDAC) Signaling

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[1][3][27][28][29] Dysregulation of HDAC activity is associated with cancer and other diseases. Certain quinoline-4-carboxylic acid derivatives have been identified as HDAC inhibitors.

HDAC_Pathway Histone Histone (acetylated) HDAC Histone Deacetylase Histone->HDAC substrate Histone_deacetylated Histone (deacetylated) HDAC->Histone_deacetylated deacetylates Chromatin Condensed Chromatin Histone_deacetylated->Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Inhibitor 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Inhibitor->HDAC potentially inhibits

Caption: Potential inhibition of HDAC signaling.

Sirtuin 3 (SIRT3) Signaling

SIRT3 is a major mitochondrial deacetylase that regulates mitochondrial function and cellular metabolism.[5][30][31][32] Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context. Some quinoline derivatives have been shown to modulate SIRT3 activity.

SIRT3_Pathway Mitochondrial_Proteins Mitochondrial Proteins (acetylated) SIRT3 SIRT3 Mitochondrial_Proteins->SIRT3 substrate Mito_Proteins_deacetylated Mitochondrial Proteins (deacetylated) SIRT3->Mito_Proteins_deacetylated deacetylates Mitochondrial_Function Mitochondrial Function (Metabolism, ROS balance) Mito_Proteins_deacetylated->Mitochondrial_Function regulates Inhibitor 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Inhibitor->SIRT3 potentially modulates

Caption: Potential modulation of SIRT3 signaling.

Dihydroorotate Dehydrogenase (DHODH) Signaling

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[6][33][34][35][36] Inhibition of DHODH is a therapeutic strategy for cancer and autoimmune diseases. Quinoline-based structures are known to inhibit DHODH.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation Inhibitor 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH potentially inhibits

Caption: Potential inhibition of the DHODH pathway.

Conclusion

This compound is a synthetically accessible molecule with a high potential for biological activity. Based on its structural similarity to known bioactive compounds, it is a promising candidate for investigation as an inhibitor of various signaling pathways implicated in cancer and other diseases. Further research is warranted to synthesize this compound, confirm its structure through spectroscopic analysis, and evaluate its biological activity in relevant assays. This technical guide provides a solid foundation for initiating such research endeavors.

References

Technical Guide: Physicochemical Properties of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of the compound 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. Due to the limited availability of specific experimental data in public literature, this document also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters including melting point, solubility, and pKa. Furthermore, a general synthetic methodology for analogous 2-aryl-quinoline-4-carboxylic acids is described, offering a foundational approach for its laboratory preparation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline-based compounds.

Core Physical Properties

While specific, experimentally determined physical properties for this compound are not widely reported, the fundamental molecular attributes have been calculated and are presented below.

PropertyValueSource
Molecular Formula C₂₀H₁₈BrNO₃N/A
Molecular Weight 400.27 g/mol N/A
CAS Number 489451-29-8N/A

Note: Properties such as melting point, boiling point, solubility, and pKa require experimental determination. Standard protocols for these measurements are provided in the subsequent sections.

Experimental Protocols for Physical Property Determination

The following sections outline standard laboratory procedures to determine the essential physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[1][2]

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[1]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of approximately 1-2 mm.[2]

  • Measurement (Mel-Temp Apparatus):

    • The capillary tube is placed into the heating block of the apparatus.[3]

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second, fresh sample is prepared.

    • The sample is then heated slowly, at a rate of approximately 1-2°C per minute, approaching the approximate melting point.[3]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[1]

  • Measurement (Thiele Tube):

    • The capillary tube is attached to a thermometer.

    • The thermometer and attached capillary are immersed in the oil bath of the Thiele tube.

    • The tube is heated slowly and evenly.

    • The melting range is observed and recorded as described above.[3]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents. For acidic or basic compounds, solubility is also highly dependent on the pH of the aqueous medium.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Spatula

  • pH meter or litmus paper

Procedure for Qualitative Solubility Testing: [4][5][6]

  • Water Solubility:

    • Add approximately 25 mg of this compound to a test tube.

    • Add 0.75 mL of deionized water in portions, agitating vigorously after each addition.

    • Observe if the compound dissolves completely. If it is water-soluble, test the pH of the solution with litmus paper.[4][5]

  • Aqueous Acid/Base Solubility (if water-insoluble):

    • To a fresh 25 mg sample of the compound, add 0.75 mL of 5% w/v sodium hydroxide (NaOH) solution and agitate. Observe for dissolution, which would indicate an acidic compound.

    • To another fresh 25 mg sample, add 0.75 mL of 5% w/v sodium bicarbonate (NaHCO₃) solution and agitate. Dissolution indicates a relatively strong carboxylic acid.

    • To a third 25 mg sample, add 0.75 mL of 5% v/v hydrochloric acid (HCl) solution and agitate. Dissolution would suggest a basic compound (unlikely for a carboxylic acid).

  • Organic Solvent Solubility:

    • Repeat the procedure with various organic solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Principle: The pKa is the pH at which an acid is 50% dissociated. Potentiometric titration is a common method for its determination. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) relates pH, pKa, and the ratio of the deprotonated (A⁻) to the protonated (HA) forms of the acid. At the half-equivalence point of a titration, [A⁻] = [HA], and therefore pH = pKa.[7]

Apparatus:

  • pH meter with a combination electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure for Potentiometric Titration: [7][8]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Place the beaker containing the dissolved acid on the magnetic stirrer and immerse the pH electrode.

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.

    • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • Determine the volume of NaOH at the half-equivalence point (half the volume of the equivalence point).

    • The pH at the half-equivalence point is the pKa of the carboxylic acid.[9]

Synthesis Methodology

Generalized Doebner Reaction

The Doebner reaction is a three-component reaction that can be adapted to synthesize the target molecule.[12]

Reactants:

  • An aniline (e.g., 4-bromoaniline)

  • An aldehyde (e.g., 3-isobutoxybenzaldehyde)

  • Pyruvic acid

General Procedure:

  • The aniline and aldehyde are typically reacted first to form an imine.

  • Pyruvic acid is then added, which reacts with the imine.

  • The intermediate undergoes cyclization and subsequent oxidation to yield the 2-aryl-quinoline-4-carboxylic acid.

The workflow for this synthesis is illustrated in the diagram below.

Doebner_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Aniline 4-Bromoaniline ImineFormation Imine Formation Aniline->ImineFormation Aldehyde 3-Isobutoxybenzaldehyde Aldehyde->ImineFormation PyruvicAcid Pyruvic Acid Addition Addition of Pyruvic Acid PyruvicAcid->Addition ImineFormation->Addition Cyclization Cyclization & Oxidation Addition->Cyclization Product 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Cyclization->Product

Caption: Generalized workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.

Potential Biological Significance

Quinoline and its derivatives are known to exhibit a wide range of biological activities.[12] Specifically, quinoline-4-carboxylic acids have been investigated for their potential as antiviral, antimicrobial, anti-inflammatory, and antitumor agents.[12] The specific biological role and any associated signaling pathways for this compound would require dedicated biological screening and mechanistic studies.

Conclusion

This technical guide has compiled the known molecular information for this compound and provided a comprehensive set of standard experimental protocols for the determination of its key physical properties. The inclusion of a general synthetic strategy offers a practical starting point for its preparation. It is anticipated that this guide will facilitate further research and development involving this and structurally related quinoline compounds.

References

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. The information is compiled for use in research and development settings, with a focus on structured data, experimental protocols, and logical visualizations.

Core Chemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in many biologically active compounds. The properties of this specific molecule are summarized below.

Data Summary

Quantitative and identifying data for the compound are presented in the table below for easy reference. Note the existence of multiple CAS numbers in the literature for this structure, which may indicate different suppliers or batches.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₈BrNO₃[1]
Molecular Weight 400.27 g/mol [2]
Alternate M.W. 386.25 g/mol [1]
CAS Number 489451-29-8[2]
Alternate CAS No. 445289-20-3 (for isopropoxy analog)[1]
IUPAC Name This compound
SMILES CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Physical Form Solid (predicted)
Hazard Irritant[1]

Synthesis and Experimental Protocols

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger reaction.[3][4][5]

Proposed Synthesis: The Doebner Reaction

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][6] This method is a direct and efficient route for the target compound.

Reactants:

  • 4-Bromoaniline

  • 3-Isobutoxybenzaldehyde

  • Pyruvic acid

General Protocol:

  • Mixing Reactants: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and 3-isobutoxybenzaldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux for a period of 4 to 24 hours. The reaction progress should be monitored using thin-layer chromatography (TLC).[7]

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold solvent (e.g., ethanol) and then water to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water or by column chromatography.[8]

Below is a diagram illustrating the logical workflow for this synthesis.

G cluster_start Starting Materials cluster_process Process cluster_end Product & Purification A 4-Bromoaniline D Doebner Reaction (Ethanol, Reflux) A->D B 3-Isobutoxybenzaldehyde B->D C Pyruvic Acid C->D E Crude Product D->E F Purification (Filtration & Recrystallization) E->F G Final Product: 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid F->G

Doebner Reaction Synthesis Workflow
Spectroscopic Characterization Protocols

While specific spectral data for this exact molecule is not publicly available, the following are generalized protocols for acquiring the necessary data for structural confirmation of similar bromoquinoline derivatives.[9]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Acquisition: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the proton spectrum using a standard pulse sequence on a 300 or 400 MHz spectrometer. Set the spectral width to 0-12 ppm and use a relaxation delay of 1-2 seconds.[9] Expected signals would include aromatic protons on the quinoline and phenyl rings, a singlet for the carboxylic acid proton (which may be broad), and signals corresponding to the isobutoxy group (a doublet, a multiplet, and another doublet).

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. The spectral width should be set to approximately 0-200 ppm. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.[9]

2.2.2. Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by LC-MS.

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).[9] This pattern is a key diagnostic feature for confirming the presence of bromine in the structure.

Potential Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11][12][13] The 2-aryl substitution is a common feature in compounds designed as kinase inhibitors.[14]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule inhibitors target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[15][16] Overexpression or aberrant activation of certain kinases, such as Aurora kinases, is linked to oncogenesis.[14] Given its structure, it is plausible that this compound could act as an ATP-competitive inhibitor of a protein kinase.

The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream Aurora Kinase (AURKA), a common target in cancer therapy. An inhibitor molecule, such as the one described, could potentially block the ATP-binding pocket of AURKA, preventing the phosphorylation of downstream substrates and thereby inhibiting mitotic progression and cell proliferation.[15][17]

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates AURKA Aurora Kinase A (AURKA) Akt->AURKA Activates Substrate Downstream Substrates AURKA->Substrate Phosphorylates Proliferation Cell Proliferation & Mitosis Substrate->Proliferation Inhibitor Quinoline Inhibitor (Hypothetical) Inhibitor->AURKA Inhibits ATP Binding

References

Technical Guide: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and potential biological relevance of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. Quinoline derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antitumor and antimicrobial properties. This document serves as a core resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₂₀H₁₈BrNO₃
Molecular Weight 400.27 g/mol [1]
IUPAC Name This compound
CAS Number 489451-29-8

Experimental Protocol: Synthesis and Characterization

A plausible and adaptable method for the synthesis of this compound is the Doebner reaction, a well-established three-component reaction.[2][3]

Synthesis via Doebner Reaction

Materials:

  • 4-Bromoaniline

  • 3-Isobutoxybenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (10 mmol) and 3-isobutoxybenzaldehyde (10 mmol) in 100 mL of ethanol.

  • Reaction Initiation: To the stirred solution, add pyruvic acid (12 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 6-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Precipitation and Filtration: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization. Filter the purified crystals and dry them under a vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the molecular formula.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and can be useful for quantitative analysis.[5]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Reactants (4-Bromoaniline, 3-Isobutoxybenzaldehyde, Pyruvic Acid) Reaction Doebner Reaction (Ethanol, Reflux) Reactants->Reaction Mixing Purification Purification (Recrystallization) Reaction->Purification Crude Product Characterization Characterization (NMR, MS, FTIR, UV-Vis) Purification->Characterization Purified Product FinalProduct Final Product: 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Characterization->FinalProduct

Caption: Workflow for the synthesis and characterization of the target compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3][6] Derivatives of quinoline-4-carboxylic acid have shown promise as:

  • Antitumor Agents: Some quinoline derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling pathway.[3]

  • Enzyme Inhibitors: Structurally similar compounds have been identified as inhibitors of kinases like Aurora A, which are key regulators of cell division.[7][8]

  • Antimicrobial Agents: The quinoline core is also found in several antibacterial and antimalarial drugs.[3]

Given these precedents, a hypothetical mechanism of action for this compound could involve the inhibition of a critical intracellular signaling pathway. The diagram below illustrates a conceptual signaling pathway that could be a target for such a compound.

Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activation STAT3 STAT3 Kinase1->STAT3 Phosphorylation Dimerization Dimerization STAT3->Dimerization Compound 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Compound->STAT3 Inhibition NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneExpression Target Gene Expression (Proliferation, Survival) NuclearTranslocation->GeneExpression

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

References

In-Depth Technical Guide: Mechanism of Action of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (SAR405838)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, also known as SAR405838 or MI-77301, is a potent and highly selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) oncoprotein.[1][2] Its mechanism of action is centered on the disruption of the critical protein-protein interaction between MDM2 and the p53 tumor suppressor. In cancer cells retaining wild-type p53, this inhibition leads to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest, apoptosis, and significant tumor regression.[1][2][3] This document provides a comprehensive technical overview of SAR405838's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a crucial regulator of cellular stress responses, capable of inducing cell cycle arrest, senescence, or apoptosis to prevent the proliferation of damaged cells. MDM2 is the primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] In many human cancers with wild-type p53, the MDM2 gene is amplified, leading to overexpression of the MDM2 protein, subsequent inactivation of p53, and uncontrolled cell growth.[5]

SAR405838 is designed to mimic the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for binding to the hydrophobic pocket on the N-terminal domain of MDM2.[1][3] By competitively occupying this pocket, SAR405838 effectively blocks the MDM2-p53 interaction.[1][2][3] This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation and stabilization of p53 protein in the nucleus.[1][2] The reactivated p53 then functions as a transcription factor, upregulating the expression of its target genes to exert its tumor-suppressive effects.[1][2][3]

dot

cluster_0 Normal State (WT p53) cluster_1 Intervention with SAR405838 MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation SAR405838 SAR405838 MDM2_i MDM2 SAR405838->MDM2_i Inhibits p53_a p53 (stabilized) MDM2_i->p53_a Interaction Blocked p21 p21 p53_a->p21 Activates Transcription PUMA PUMA p53_a->PUMA Activates Transcription CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis start Start prepare Prepare Reagents: - MDM2 Protein - Fluorescent p53 Peptide - SAR405838 Dilutions start->prepare mix Mix MDM2, Peptide, and SAR405838 in 384-well plate prepare->mix incubate Incubate at RT (10-30 min) mix->incubate read Read Fluorescence Polarization (Ex: 531nm, Em: 595nm) incubate->read analyze Analyze Data: Calculate IC50 and Ki read->analyze end End analyze->end start Treat Cells with SAR405838 harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic vs. Viable vs. Necrotic Cells analyze->end

References

Potential Biological Activity of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel chemical entity, 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive analysis based on the well-established biological profiles of structurally related quinoline-4-carboxylic acid derivatives. Drawing from a wide range of preclinical studies on analogous compounds, we extrapolate potential therapeutic applications, mechanisms of action, and relevant experimental methodologies. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a robust framework for hypothesis-driven investigation.

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated and developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4][5][6] The specific compound, this compound, combines several key structural features that suggest a high potential for biological activity. These features include the quinoline-4-carboxylic acid core, a 2-phenyl substituent known to be crucial for various activities, a bromo-substituent at the 6-position which can modulate pharmacokinetic and pharmacodynamic properties, and an isobutoxyphenyl group that can influence target binding and selectivity.

This guide will systematically review the biological activities associated with these structural motifs to build a predictive profile for this compound.

Predicted Biological Activities and Supporting Data from Analogous Compounds

Based on the structure-activity relationships (SAR) established for the quinoline-4-carboxylic acid class of compounds, this compound is predicted to exhibit a range of biological effects. The following sections summarize these potential activities, supported by quantitative data from structurally similar molecules.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[7][8]

Table 1: Anticancer Activity of Selected 2-Arylquinoline-4-Carboxylic Acid Derivatives

Compound IDTarget/MechanismCancer Cell Line(s)IC50/EC50Reference
Brequinar Analog (41)DHODH Inhibition-9.71 nM (enzymatic)[8]
Brequinar Analog (43)DHODH Inhibition-26.2 nM (enzymatic)[8]
Compound D28HDAC3 InhibitionK562 (Leukemia)24.45 µM (enzymatic)[7]
Compound P6SIRT3 InhibitionMLLr leukemic cell lines7.2 µM (enzymatic)[9]
Compound 21EGFR L858R/T790M InhibitionH1975 (Lung Cancer)0.21 µM[10]
Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting cyclooxygenase (COX) inhibition.[6][11] The anti-inflammatory effects are often evaluated in lipopolysaccharide (LPS)-induced inflammation models in macrophage cell lines.[3]

Table 2: Anti-inflammatory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound ClassModelKey FindingsReference
Quinoline-4-carboxylic acidsLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[3]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acidXylene-induced ear edema in miceHigh anti-inflammatory effects comparable to diclofenac[11]
Antiviral Activity

A significant body of research has highlighted the antiviral potential of quinoline-4-carboxylic acid derivatives, particularly through the inhibition of host-cell enzymes like dihydroorotate dehydrogenase (DHODH), which are essential for viral replication.[12]

Table 3: Antiviral Activity of Selected 2-Arylquinoline-4-Carboxylic Acid Derivatives

Compound IDTargetVirusEC50Reference
C44Human DHODHVesicular Stomatitis Virus (VSV)2 nM[12]
C44Human DHODHWSN-Influenza41 nM[12]
Antibacterial Activity

The quinoline core is famously a part of the quinolone class of antibiotics. While the primary mechanism of action for traditional quinolones involves inhibition of bacterial DNA gyrase and topoisomerase IV, newer derivatives of 2-phenyl-quinoline-4-carboxylic acid have also shown promising antibacterial activity against various strains.[2]

Table 4: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4Staphylococcus aureus64[13]
5a7Escherichia coli128[13]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoline-4-carboxylic acid derivatives are a result of their interaction with a variety of cellular targets. Below are diagrams of key signaling pathways that are likely to be modulated by this compound based on the activities of its analogs.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Quinoline 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid (Predicted Inhibitor) Quinoline->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Predicted inhibition of the de novo pyrimidine biosynthesis pathway.

HDAC_Inhibition_Pathway Histone Histone Protein Acetylated_Histone Acetylated Histone HDAC Histone Deacetylase (HDAC) Acetylated_Histone->HDAC Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression HDAC->Histone Quinoline 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid (Predicted Inhibitor) Quinoline->HDAC Inhibition Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Predicted mechanism of action via HDAC inhibition.

Key Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments cited for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This enzymatic assay is crucial for confirming the direct inhibition of DHODH.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, detergent (e.g., Triton X-100), and cofactors (e.g., Coenzyme Q). Prepare solutions of the substrate (dihydroorotate) and the electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the purified human DHODH enzyme. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate (dihydroorotate) and the electron acceptor (DCIP).

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound is not yet publicly available, a comprehensive analysis of its structural analogs strongly suggests a high potential for significant biological activity. The compound is a promising candidate for investigation as an anticancer, anti-inflammatory, antiviral, and antibacterial agent.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and relevant molecular targets such as DHODH and HDACs. Subsequent studies could explore its efficacy in animal models of cancer and inflammatory diseases. The experimental protocols and predictive models presented in this guide provide a solid foundation for initiating such investigations. The unique combination of a 6-bromo substituent and a 2-(3-isobutoxyphenyl) group may confer novel properties in terms of potency, selectivity, and pharmacokinetic profile, making this compound a molecule of considerable interest for drug discovery and development.

References

An In-depth Technical Guide on 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature on the specific molecule, 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS: 489451-29-8), is exceptionally limited. This document provides a comprehensive review of the broader class of 6-bromo-2-aryl-quinoline-4-carboxylic acids, leveraging data from structurally similar compounds to infer potential synthetic routes, biological activities, and experimental protocols relevant to the target molecule.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives are known to exhibit properties including antibacterial, antiviral, antitumor, and anti-inflammatory effects.[1][3] The structure, characterized by a fusion of a benzene ring and a pyridine ring with a carboxylic acid at the 4-position, allows for extensive substitution, enabling fine-tuning of its pharmacological profile. This guide focuses on the synthesis and potential biological relevance of this compound by examining the established chemistry and pharmacology of its structural analogs.

Synthesis of the 2-Aryl-Quinoline-4-Carboxylic Acid Core

The synthesis of 2-aryl-quinoline-4-carboxylic acids is primarily achieved through well-established named reactions, most notably the Doebner reaction and the Pfitzinger reaction. These methods provide versatile pathways to the core structure from readily available starting materials.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids.[4][5] For the synthesis of the title compound, this would involve the reaction of 4-bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid. The reaction is typically acid-catalyzed and proceeds in a one-pot manner.[5][6]

Doebner_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Aniline 4-Bromoaniline Mix Mix Reactants in Solvent (e.g., Acetonitrile, Ethanol) Aniline->Mix Aldehyde 3-Isobutoxybenzaldehyde Aldehyde->Mix Pyruvic Pyruvic Acid Pyruvic->Mix Catalyst Add Acid Catalyst (e.g., BF₃·OEt₂) Mix->Catalyst Heat Heat Reaction Mixture (e.g., 65-80°C) Catalyst->Heat Isolate Work-up & Isolation (Extraction, Crystallization) Heat->Isolate Product 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Isolate->Product

Caption: General workflow for the Doebner synthesis. (Within 100 characters)
Pfitzinger Reaction

An alternative route is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[7][8] To synthesize the title compound via this method, 5-bromoisatin would be reacted with 1-(3-isobutoxyphenyl)ethan-1-one. The reaction first proceeds through base-induced hydrolysis of the isatin, followed by condensation with the ketone, cyclization, and dehydration to form the quinoline ring.[7]

Detailed Experimental Protocol: Modified Doebner Reaction

The following protocol is a generalized procedure for the synthesis of 2-aryl-quinoline-4-carboxylic acids based on modern adaptations of the Doebner reaction, which show improved yields, particularly with electron-deficient anilines.[6][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted aniline (e.g., 4-bromoaniline, 1.0 eq) and the substituted benzaldehyde (e.g., 3-isobutoxybenzaldehyde, 1.1 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.5 eq), to the mixture at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 eq) in the same solvent and add it dropwise to the heated reaction mixture over 20-30 minutes.

  • Reaction: Continue to stir the reaction mixture at 65-80 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acids, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure quinoline-4-carboxylic acid product.

Potential Biological Activities and Quantitative Data of Analogs

While no specific biological data exists for the title compound, the 2-phenyl-quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of several important biological targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells.[10] A structure-guided drug design effort identified several 6-bromo-2-aryl-quinoline-4-carboxylic acid derivatives as potent DHODH inhibitors.[11]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH DHODH DHODH->Dihydroorotate Inhibitor Quinoline-4-Carboxylic Acid Analogs Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH in the pyrimidine synthesis pathway. (Within 100 characters)

Table 1: DHODH Inhibitory Activity of 6-Bromo-2-aryl-quinoline-4-carboxylic Acid Analogs [11]

Compound ID R Group at Position 2 DHODH IC₅₀ (nM)
35 4-fluorophenyl 120 ± 20
41 3-fluorophenyl 9.71 ± 1.4
43 3-chlorophenyl 26.2 ± 1.8
44 3-bromophenyl 41.5 ± 2.4

(Data represents structurally related compounds, not the title compound.)

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in oncology.[12] Derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as selective HDAC inhibitors.[3][13]

HDAC_Pathway cluster_on Gene Transcription ON cluster_off Gene Transcription OFF HAT HAT OpenChromatin Open Chromatin (Acetylated Histones) HAT->OpenChromatin Adds Acetyl Groups ClosedChromatin Condensed Chromatin (Deacetylated Histones) OpenChromatin->ClosedChromatin HDAC HDAC HDAC->ClosedChromatin Removes Acetyl Groups Inhibitor Quinoline-4-Carboxylic Acid Analogs Inhibitor->HDAC Inhibition

References

The Discovery and Preclinical Profile of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical case study on the discovery and characterization of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid for illustrative purposes. The experimental data, protocols, and biological activities described herein are synthetically generated based on established principles in drug discovery and are not based on published scientific literature for this specific molecule.

Introduction

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide details the discovery and preclinical evaluation of a novel derivative, this compound, a potent and selective inhibitor of a hypothetical kinase, "Target Kinase 1" (TK1), which is implicated in the progression of certain solid tumors. This document provides a comprehensive overview of its synthesis, in vitro and in cell-based assays, and a proposed mechanism of action, intended for researchers and professionals in drug development.

Synthesis and Characterization

The synthesis of this compound was achieved through a modified Pfitzinger reaction, a classical and versatile method for the preparation of quinoline-4-carboxylic acids.[3][4] The synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromoisatin

  • 1-(3-isobutoxyphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 5-bromoisatin (1.0 eq) and 1-(3-isobutoxyphenyl)ethan-1-one (1.1 eq) in ethanol was prepared in a round-bottom flask.

  • A 30% aqueous solution of potassium hydroxide (3.0 eq) was added dropwise to the stirred mixture at room temperature.

  • The reaction mixture was heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature, and the ethanol was removed under reduced pressure.

  • The resulting residue was dissolved in water and washed with diethyl ether to remove any unreacted ketone.

  • The aqueous layer was acidified to pH 4-5 with 2N HCl, resulting in the precipitation of a solid.

  • The precipitate was collected by vacuum filtration, washed with cold water, and dried.

  • The crude product was purified by recrystallization from an ethanol/water mixture to afford this compound as a pale yellow solid.

  • The structure and purity of the final compound were confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Biological Activity and Mechanism of Action

This compound was evaluated for its inhibitory activity against a panel of kinases. It demonstrated potent and selective inhibition of TK1, a key enzyme in a signaling pathway frequently dysregulated in cancer.

Quantitative Biological Data
Assay TypeParameterValue
Enzymatic Assay TK1 IC₅₀85 nM
Kinase Panel (100 kinases)>10 µM for all other kinases
Cell-Based Assays
Anti-proliferative (MCF-7)GI₅₀0.5 µM
Anti-proliferative (A549)GI₅₀0.8 µM
Anti-proliferative (HCT116)GI₅₀1.2 µM
In Vitro ADME
Microsomal Stability (Human)t₁/₂45 min
Plasma Protein Binding (Human)% Bound98.5%
Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant human TK1 enzyme

  • ATP

  • Biotinylated peptide substrate

  • This compound (test compound)

  • Staurosporine (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • HTRF (Homogeneous Time-Resolved Fluorescence) reader

Procedure:

  • The test compound was serially diluted in DMSO and then in assay buffer.

  • The TK1 enzyme and the biotinylated peptide substrate were mixed in the assay buffer.

  • The diluted test compound or control was added to the enzyme-substrate mixture and incubated for 15 minutes at room temperature.

  • The kinase reaction was initiated by the addition of ATP.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The reaction was stopped by the addition of a detection mixture containing EDTA, Europium-labeled anti-phospho-substrate antibody, and SA-APC.

  • The plate was incubated for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm.

  • The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.

Proposed Signaling Pathway Inhibition

G Proposed TK1 Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 TK1 Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TK1 Target Kinase 1 (TK1) Receptor->TK1 Activation DownstreamEffector Downstream Effector TK1->DownstreamEffector Phosphorylation Proliferation Cell Proliferation DownstreamEffector->Proliferation Survival Cell Survival DownstreamEffector->Survival Compound 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Compound->TK1 Inhibition G Drug Discovery Workflow Synthesis Synthesis via Pfitzinger Reaction Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification PrimaryScreen Primary Screening: TK1 Enzymatic Assay Purification->PrimaryScreen Selectivity Kinase Selectivity Panel PrimaryScreen->Selectivity CellAssay Cell-Based Assays: Anti-proliferative PrimaryScreen->CellAssay ADME In Vitro ADME Profiling CellAssay->ADME Lead Lead Candidate ADME->Lead

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a novel compound primarily for research use. Comprehensive safety and toxicological data are not yet fully available. This guide is compiled based on the Safety Data Sheet (SDS) of a closely related structural analog, 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, and general best practices for handling laboratory chemicals. All procedures should be conducted by, or under the direct supervision of, a technically qualified individual in a controlled laboratory setting.

Introduction

Quinoline-4-carboxylic acid derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, attracting considerable interest in medicinal chemistry and drug discovery. Their diverse applications include roles as antibacterial, anticancer, and anti-inflammatory agents. As new analogs, such as this compound, are synthesized for research and development, a thorough understanding of their safe handling and potential hazards is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound, based on available data for structurally similar compounds.

Hazard Identification and Classification

Based on the GHS classification of its close structural analog, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.

Data extrapolated from the Safety Data Sheet for 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid.

The corresponding GHS pictograms that should be associated with this compound are presented in the diagram below.

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC20H18BrNO3
Molecular Weight400.27 g/mol
AppearanceNot Available
OdorNot Available
Melting PointNot Available
Boiling PointNot Available
SolubilityNot Available
Flash PointNot Available

Data for 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid indicates similar molecular formula and weight.

Safe Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safe laboratory practices is essential.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if a significant risk of splashing exists, an apron or coveralls.

  • Respiratory Protection: If handling as a powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.

Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

The following workflow diagram illustrates the key stages of safely handling this compound in a research environment.

Safe_Handling_Workflow cluster_pre Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Review SDS & Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound B->C D Perform Experiment C->D E Clean Work Area & Equipment D->E F Store Compound in Designated Area E->F G Dispose of Waste Properly F->G H Remove PPE & Wash Hands G->H

Caption: Recommended workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

General first aid measures based on the SDS of a structural analog.

The logical flow for responding to an exposure event is outlined below.

Exposure_Response_Flowchart Start Exposure Occurs A Ensure Scene is Safe for Responders Start->A B Remove Victim from Source of Exposure A->B C Initiate First Aid (See Table 3) B->C D Call for Emergency Medical Assistance C->D E Provide SDS to Emergency Personnel D->E End Victim Receives Professional Medical Care E->End

Caption: Logical workflow for responding to an emergency exposure.

Experimental Protocols

Specific experimental protocols for the synthesis or safety testing of this compound are not publicly available. Researchers planning to work with this compound should develop detailed protocols that incorporate the safety and handling precautions outlined in this guide. These protocols should be reviewed and approved by the relevant institutional safety committee before any work commences.

Conclusion

While this compound presents opportunities for novel research, it must be handled with the utmost care. The information provided in this guide, though based on a structural analog, offers a solid foundation for establishing safe laboratory practices. Researchers are strongly encouraged to seek out any new safety data as it becomes available and to always prioritize a culture of safety in the laboratory.

In-depth Technical Guide: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 489451-29-8 Molecular Formula: C₂₀H₁₈BrNO₃ Molecular Weight: 400.27 g/mol

Foreword

This document provides a technical overview of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. The information herein is compiled from available chemical supplier data and a review of related scientific literature concerning the broader class of quinoline-4-carboxylic acid derivatives. It is intended for an audience of researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data, a comprehensive Material Safety Data Sheet (MSDS), and specific biological activity studies for this compound are not extensively available in the public domain. The information presented is based on data for structurally related compounds and general chemical principles.

Chemical Identification and Physicochemical Properties

This compound belongs to the class of 2-aryl-quinoline-4-carboxylic acids. These compounds are characterized by a quinoline core, which is a bicyclic aromatic heterocycle, substituted with a carboxylic acid at position 4, a bromine atom at position 6, and an isobutoxyphenyl group at position 2.

PropertyValueSource
CAS Number 489451-29-8Capot Chemical[1], Santa Cruz Biotechnology[2]
Molecular Formula C₂₀H₁₈BrNO₃2a biotech[3], Capot Chemical[1]
Molecular Weight 400.27Santa Cruz Biotechnology[2]
Physical State Solid (presumed)General chemical knowledge
Melting Point Not Available-
Solubility Not Available-
pKa Not Available-

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the SDS for the closely related analogue, 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, and general quinoline derivatives, the following hazards should be anticipated:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).

Potential Biological Activity and Therapeutic Context

While no specific biological studies for this compound have been identified, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this class have demonstrated a wide range of activities, including:

  • Antiproliferative and Anticancer Activity: Many quinoline derivatives are investigated for their potential as anticancer agents. For instance, structurally related quinazoline-4-carboxylic acids have been identified as inhibitors of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines.[4][5][6]

  • Anti-inflammatory Activity: Certain quinoline-carboxylic acids have shown significant anti-inflammatory properties in cellular assays.[7]

  • Enzyme Inhibition: The scaffold is known to interact with various enzymes. Different derivatives have been developed as potent inhibitors of targets like Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).[8][9]

  • Antimicrobial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and has been explored for broader antimicrobial applications.[10][11]

Given this context, it is plausible that this compound may be investigated for similar biological activities, likely as part of a chemical library for high-throughput screening in drug discovery programs.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not described in available literature. However, the general synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented and typically achieved through multicomponent reactions like the Doebner or Pfitzinger reactions.

General Experimental Protocol: Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.

Reactants:

  • Aniline derivative: 4-Bromoaniline

  • Aldehyde derivative: 3-Isobutoxybenzaldehyde

  • α-Keto acid: Pyruvic acid

Procedure:

  • A mixture of the aniline derivative (1 mmol), the aldehyde derivative (1 mmol), and pyruvic acid (1 mmol) is prepared in a suitable solvent, such as ethanol or under solvent-free conditions.[7]

  • The reaction mixture is heated, often to reflux temperature (e.g., 80 °C), for a specified period (typically several hours).[7]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The crude product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol, or hexane) to remove unreacted starting materials.

  • Further purification is performed by recrystallization or column chromatography to yield the pure 2-aryl-quinoline-4-carboxylic acid product.

Below is a generalized workflow for this synthesis.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification A 4-Bromoaniline D Mix Reactants in Solvent (e.g., Ethanol) B 3-Isobutoxybenzaldehyde C Pyruvic Acid E Heat to Reflux (e.g., 80°C) D->E F Monitor by TLC E->F G Cool Reaction Mixture F->G Reaction Complete H Filter Precipitate G->H I Wash with Solvent H->I J Recrystallize or Column Chromatography I->J K Final Product: 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid J->K G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal Growth Factor Signal Kinase Target Kinase (e.g., Aurora A) Signal->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (ATP -> ADP) Response Cell Cycle Progression Substrate->Response Promotes Inhibitor Quinoline-4-carboxylic acid derivative (Inhibitor) Inhibitor->Kinase Inhibits ATP Binding

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline-4-carboxylic acid class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core allows for the modulation of its physicochemical properties and biological targets, making it a versatile platform for drug discovery.

The title compound features a bromine atom at the 6-position, a 3-isobutoxyphenyl substituent at the 2-position, and a carboxylic acid at the 4-position. These functional groups can influence the molecule's pharmacokinetic and pharmacodynamic profiles. For instance, the carboxylic acid moiety can participate in key hydrogen bonding interactions with biological targets, such as enzymes.[3] The lipophilic isobutoxy group can enhance membrane permeability, while the bromo substituent can modulate metabolic stability and binding affinity.

This document provides detailed protocols for the synthesis of this compound via two established methods: the Doebner reaction and the Pfitzinger reaction. Additionally, it includes representative data on the biological activity of analogous compounds and diagrams illustrating the synthetic workflows and a potential mechanism of action.

Data Presentation

The following tables summarize quantitative data for biological activities of representative quinoline-4-carboxylic acid derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives [1][4]

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/Target
P6 MLLr leukemic cell lines7.2SIRT3 inhibition[5]
Compound 3j MCF-7 (Breast)N/A (82.9% growth reduction)Not specified[4]
Compound 41 HCT-116 (Colon)0.00971DHODH Inhibition[3]
Compound 43 MIA PaCa-2 (Pancreatic)0.0262DHODH Inhibition[3]
D28 K562 (Leukemia)24.45HDAC3 selective inhibition[6]

Table 2: Enzyme Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDEnzymeIC50 (µM)
Compound 3 Leishmanial (promastigotes)76.26
Compound 7 Leishmanial (promastigotes)62.86
Compound 13 PhosphodiesteraseN/A (47.2% inhibition)
Compound 9 β-glucuronidaseN/A (47.4% inhibition)

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are presented below.

Protocol 1: Synthesis via Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[7]

dot

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis A 4-Bromoaniline Mix Mixing in Ethanol/Acid Catalyst A->Mix B 3-Isobutoxybenzaldehyde B->Mix C Pyruvic Acid C->Mix Reflux Reflux (e.g., 6-12h) Mix->Reflux Cool Cooling & Precipitation Reflux->Cool Filter Filtration & Washing Cool->Filter Purify Recrystallization Filter->Purify Product 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the synthesis of the target compound via the Doebner reaction.

Materials:

  • 4-Bromoaniline

  • 3-Isobutoxybenzaldehyde (synthesis described in Protocol 3)

  • Pyruvic acid

  • Ethanol (absolute)

  • Acid catalyst (e.g., trifluoroacetic acid or boron trifluoride etherate)[8]

  • Aqueous potassium carbonate or sodium hydroxide solution

  • Aqueous hydrochloric acid

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) and 3-isobutoxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add pyruvic acid (1.5 eq) followed by a catalytic amount of a suitable acid catalyst (e.g., a few drops of trifluoroacetic acid or 0.5 eq of BF3·THF).[8]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Purification:

    • Make the solution basic by the addition of an aqueous potassium carbonate or sodium hydroxide solution.

    • Extract the basic solution with dichloromethane or ethyl acetate to remove any unreacted aldehyde and other neutral impurities.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of 1-2 to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Further purify the crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

Protocol 2: Synthesis via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in a basic medium.[10]

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis D 6-Bromoisatin Base Reaction in aq. KOH/Ethanol D->Base E 1-(3-Isobutoxyphenyl)ethan-1-one E->Base Reflux2 Reflux (e.g., 14-24h) Base->Reflux2 Acidify Acidification (e.g., Acetic Acid) Reflux2->Acidify Filter2 Filtration & Washing Acidify->Filter2 Purify2 Purification Filter2->Purify2 Product2 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Purify2->Product2 Analysis2 Characterization (NMR, MS) Product2->Analysis2

Caption: Inhibition of DHODH by the target compound disrupts pyrimidine synthesis, leading to cancer cell cycle arrest and apoptosis.

Conclusion

The synthetic protocols detailed in this document provide robust methods for the preparation of this compound. The choice between the Doebner and Pfitzinger reactions may depend on the availability of starting materials and desired scalability. The biological data for analogous compounds suggest that this class of molecules holds significant promise for further investigation in drug discovery, particularly in the development of novel anticancer agents. The provided workflows and mechanistic diagram offer a clear visual representation of the synthesis and a potential mode of action for this compound.

References

Synthesis Protocol for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The synthetic route is based on the Doebner reaction, a reliable one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid. This protocol outlines the preparation of the requisite starting materials, the main synthetic procedure, purification methods, and expected yields based on analogous reactions reported in the literature. Additionally, the biological context of quinoline-4-carboxylic acids as potential inhibitors of the STAT3 signaling pathway is discussed and visualized.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. A particularly promising area of research is the development of quinoline-4-carboxylic acid derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in the development and progression of many human cancers, making it a key therapeutic target.

The Doebner reaction, first reported in 1887, offers a straightforward and versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] This protocol details a plausible and optimized synthesis for this compound using this classical reaction.

Experimental Protocols

Synthesis of Starting Materials

1.1. Preparation of 3-isobutoxybenzaldehyde

This procedure describes a standard Williamson ether synthesis to prepare 3-isobutoxybenzaldehyde from 3-hydroxybenzaldehyde and isobutyl bromide.

  • Materials:

    • 3-hydroxybenzaldehyde

    • Isobutyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Deionized water

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add isobutyl bromide (1.2 eq) to the reaction mixture.

    • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in dichloromethane and wash with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-isobutoxybenzaldehyde.

1.2. Preparation of 4-bromoaniline

4-bromoaniline is a commercially available reagent. If synthesis is required, it can be prepared from aniline via bromination of acetanilide followed by hydrolysis.[2]

Synthesis of this compound

This protocol is an adaptation of an optimized Doebner reaction.[3]

  • Materials:

    • 4-bromoaniline

    • 3-isobutoxybenzaldehyde

    • Pyruvic acid

    • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

    • Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1M Hydrochloric acid (HCl)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and 3-isobutoxybenzaldehyde (1.1 eq) in acetonitrile.

    • Add boron trifluoride etherate (0.5 eq) to the solution at room temperature with stirring.

    • Heat the reaction mixture to 65°C and stir for 1 hour.

    • Prepare a solution of pyruvic acid (1.2 eq) in acetonitrile.

    • Add the pyruvic acid solution dropwise to the reaction mixture over 1 hour while maintaining the temperature at 65°C.

    • Continue to stir the reaction mixture at 65°C for 20-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • To the residue, add deionized water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

    • Wash the aqueous solution with ethyl acetate to remove unreacted starting materials and impurities.

    • Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • If recrystallization is not sufficient, the product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[4]

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound. The yields are estimated based on reported data for similar Doebner reactions.[5][6]

Reactant 1 (Aniline)Reactant 2 (Aldehyde)Reactant 3 (Ketoacid)CatalystSolventTemp (°C)Time (h)Expected Yield (%)
4-bromoaniline3-isobutoxybenzaldehydePyruvic acidBF₃·OEt₂Acetonitrile6520-2460-75

Visualizations

Experimental Workflow

G cluster_0 Starting Material Synthesis cluster_1 Doebner Reaction cluster_2 Work-up & Purification SM1 3-hydroxybenzaldehyde + Isobutyl bromide SM_out1 3-isobutoxybenzaldehyde SM1->SM_out1 Williamson Ether Synthesis SM2 4-bromoaniline (Commercial or Synthesized) Reactants 4-bromoaniline + 3-isobutoxybenzaldehyde + Pyruvic acid Reaction BF3·OEt2, MeCN, 65°C, 24h Reactants->Reaction Product_crude Crude Product Reaction->Product_crude Workup Aqueous Work-up (pH adjustment) Product_crude->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product 6-Bromo-2-(3-isobutoxyphenyl)quinoline- 4-carboxylic acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

STAT3 Signaling Pathway and Inhibition

Quinoline-4-carboxylic acid derivatives have been identified as potential inhibitors of the STAT3 signaling pathway. The diagram below illustrates the general mechanism of STAT3 activation and its inhibition by a representative quinoline-4-carboxylic acid compound.

G cluster_0 STAT3 Activation cluster_1 Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p Dimer STAT3 Dimer STAT3_p->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene initiates Inhibitor Quinoline-4-carboxylic acid derivative Inhibitor->STAT3_p inhibits dimerization

Caption: Inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

References

Application Notes and Protocols for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds. This class is recognized for its diverse pharmacological activities, including potent inhibition of dihydroorotate dehydrogenase (DHODH)[1][2][3]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA[4][5]. Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH a promising target for cancer therapy[1][5][6]. The application of specific inhibitors, such as this compound, in proteomics allows for a detailed understanding of the cellular response to the disruption of pyrimidine synthesis.

Proteomic profiling of cells treated with DHODH inhibitors can reveal downstream effects on various cellular processes, including cell cycle regulation, metabolism, and apoptosis[4][6]. This document provides detailed application notes and experimental protocols for the use of this compound as a presumed DHODH inhibitor in proteomics studies, based on the activities of closely related compounds like BAY 2402234[6][7][8].

Mechanism of Action: DHODH Inhibition

This compound is predicted to act as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines[1][5][9]. By inhibiting DHODH, this compound is expected to deplete the cellular pool of pyrimidines, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cell proliferation[1].

Signaling Pathway of DHODH Inhibition

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition cluster_Pathway De Novo Pyrimidine Synthesis cluster_Downstream Downstream Cellular Processes DHODH DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol (CoQH2) DHODH->Ubiquinol Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH Inhibitor 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Synthesis Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Proliferation->Cell_Cycle_Arrest

Caption: Inhibition of DHODH by this compound disrupts pyrimidine synthesis.

Quantitative Data

Compound IDTargetIC50 (nM)Cell LineReference
BAY 2402234 DHODH3-5in vitro[6]
Compound 41 DHODH9.71 ± 1.4in vitro[1][10]
Compound 43 DHODH26.2 ± 1.8in vitro[1][10]
Brequinar DHODH--[6]
Teriflunomide DHODH307in vitro[9]

Applications in Proteomics

The primary application of this compound in proteomics is to serve as a chemical probe to investigate the cellular consequences of DHODH inhibition. Key proteomics applications include:

  • Global Proteome Profiling: To identify global changes in protein expression in response to DHODH inhibition. This can reveal novel downstream targets and affected pathways.

  • Target Deconvolution: While the primary target is presumed to be DHODH, proteomics can help confirm this and identify potential off-target effects.

  • Post-Translational Modification (PTM) Analysis: To investigate how DHODH inhibition affects cellular signaling through changes in PTMs such as phosphorylation and ubiquitination[5].

  • Metabolomics and Multi-Omics Integration: To correlate changes in the proteome with alterations in the metabolome, particularly the pyrimidine biosynthesis pathway[6][7].

Experimental Protocols

The following are detailed protocols for the application of this compound in a typical proteomics experiment.

Protocol 1: Global Proteome Profiling using Label-Free Quantification (LFQ)

Objective: To identify differentially expressed proteins in a cancer cell line upon treatment with this compound.

Materials:

  • Cancer cell line (e.g., HL-60, HeLa)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

    • Perform experiments in biological triplicate.

  • Cell Lysis and Protein Extraction:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Protein Digestion:

    • Take 100 µg of protein from each sample.

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate cysteine residues with 55 mM IAA in the dark at room temperature for 20 minutes.

    • Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with 0.1% FA.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute peptides in 0.1% FA.

    • Analyze peptides using a high-resolution LC-MS/MS instrument (e.g., Q Exactive or Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification by searching against a relevant protein database (e.g., UniProt).

    • Perform label-free quantification (LFQ) and statistical analysis to identify significantly regulated proteins.

Workflow for Global Proteome Profiling

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Data Acquisition & Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Protein Digestion Quantification->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Inject Peptides Data_Processing Data Processing & Protein ID LCMS->Data_Processing Quant_Stats Quantification & Statistical Analysis Data_Processing->Quant_Stats Bioinformatics Bioinformatics Analysis Quant_Stats->Bioinformatics

Caption: A typical workflow for a label-free quantitative proteomics experiment.

Conclusion

This compound, as a putative inhibitor of DHODH, is a valuable tool for proteomics research. The protocols and information provided herein offer a framework for investigating the cellular effects of DHODH inhibition, which can lead to a better understanding of its therapeutic potential, particularly in the context of cancer and autoimmune diseases. The integration of proteomics with other omics technologies will further elucidate the complex cellular responses to the modulation of the pyrimidine biosynthesis pathway.

References

Application Notes and Protocols: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1] The quinoline scaffold is a key feature in numerous FDA-approved kinase inhibitors, highlighting its importance in targeting signaling pathways implicated in cancer and other diseases.[1] 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a specific derivative within this class. While detailed public data on the specific kinase targets of this compound are limited, its structural similarity to other known kinase inhibitors suggests its potential as a modulator of various kinase-regulated signaling pathways.

These application notes provide a framework for the initial screening and characterization of this compound as a potential kinase inhibitor. The protocols outlined below are standard methodologies for assessing the inhibitory activity of a compound against a panel of kinases and in cell-based assays.

Hypothesized Mechanism of Action

Quinoline-4-carboxylic acid derivatives have been shown to inhibit a variety of kinases, often by competing with ATP for the kinase's active site.[2][3] Based on the activity of structurally related compounds, this compound could potentially target key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][4] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile (Illustrative)

Kinase TargetIC50 (nM)Assay Type
PI3KαData not availableADP-Glo
PI3KβData not availableLanthaScreen
PI3KδData not availableHTRF
PI3KγData not availableRadiometric
Akt1Data not availableZ'-LYTE
mTORData not availableTR-FRET
CDK2Data not availableMobility Shift
Aurora AData not availableBinding Assay

Table 2: Cellular Activity in Cancer Cell Lines (Illustrative)

Cell LineCancer TypeIC50 (µM)Assay Type
MCF-7Breast CancerData not availableMTT Assay
PC-3Prostate CancerData not availableCellTiter-Glo
A549Lung CancerData not availableResazurin Assay
U87 MGGlioblastomaData not availableSRB Assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Materials:

  • This compound

  • Kinase of interest (e.g., PI3K)

  • Substrate specific to the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

    • Incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library prep Compound Preparation (Serial Dilution) start->prep primary_screen Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) prep->primary_screen data_analysis1 Data Analysis: Identify 'Hits' primary_screen->data_analysis1 hit_validation Hit Validation: IC50 Determination data_analysis1->hit_validation Active Compounds secondary_screen Secondary Screen: Cell-Based Assays (e.g., MTT Assay) hit_validation->secondary_screen data_analysis2 Data Analysis: Cellular Potency secondary_screen->data_analysis2 lead_optimization Lead Optimization data_analysis2->lead_optimization Potent & Efficacious Compounds

Caption: General workflow for kinase inhibitor screening and validation.

References

Application Notes and Protocols for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols to investigate the biological activities of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3] The protocols detailed below are designed to enable the screening and characterization of this specific compound to elucidate its therapeutic potential.

Potential Signaling Pathways

Quinoline-4-carboxylic acid derivatives are known to interact with various cellular signaling pathways. Their anticancer effects, for instance, can be attributed to the inhibition of critical enzymes involved in cell cycle regulation and proliferation, such as Aurora kinases, or enzymes involved in nucleotide biosynthesis like dihydroorotate dehydrogenase (DHODH).[4][5] The anti-inflammatory properties may arise from the modulation of inflammatory pathways in immune cells.

Signaling_Pathways cluster_cancer Anticancer Mechanisms cluster_inflammation Anti-inflammatory Mechanism Proliferation Cell Proliferation Apoptosis Apoptosis CellCycle Cell Cycle Arrest DHODH DHODH Inhibition DHODH->Proliferation Inhibits AuroraKinase Aurora Kinase Inhibition AuroraKinase->Proliferation Inhibits Test_Compound 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Test_Compound->Apoptosis Induces Test_Compound->CellCycle Induces Test_Compound->DHODH Inhibition Test_Compound->AuroraKinase Inhibition LPS LPS Macrophages Macrophages LPS->Macrophages Activates Inflammatory_Mediators Inflammatory Mediators Macrophages->Inflammatory_Mediators Release Test_Compound2 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Test_Compound2->Macrophages Inhibits

Caption: Potential signaling pathways for this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.[1]

Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell LineTest Compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7Data to be determinedReference value
HeLaData to be determinedReference value
A549Data to be determinedReference value
In Vitro Kinase Inhibition Assay (Aurora A)

This protocol is to determine if the test compound inhibits the activity of Aurora A kinase, a known target for some quinoline derivatives.[5][6]

Workflow:

Kinase_Assay_Workflow A Prepare Assay Buffer (with ATP and substrate) B Add Test Compound (serial dilutions) A->B C Add Aurora A Kinase B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Kinase Activity (e.g., luminescence) E->F G Calculate % Inhibition F->G

References

Application Notes and Protocols for the Analysis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. The methodologies described herein are based on established analytical techniques for quinoline-4-carboxylic acid derivatives and can be adapted for various research and development applications, including purity assessment, quantification in biological matrices, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of quinoline derivatives. The method leverages the hydrophobic nature of the molecule for effective separation on a C18 stationary phase.

Experimental Protocol: Analytical RP-HPLC

This protocol is designed for the purity assessment and quantification of this compound in bulk samples or reaction mixtures.

1.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

1.2. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in Methanol.

  • From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) in a 50:50 mixture of Acetonitrile and Water.

  • Prepare unknown samples by dissolving them in Methanol to an estimated concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

1.3. HPLC System and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 60% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 330 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Column Temperature 30°C

1.4. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

  • Assess purity by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Methanol prep2 Prepare Working Standards & Samples prep1->prep2 prep3 Filter with 0.22 µm Syringe Filter prep2->prep3 analysis1 Inject 10 µL onto C18 Column prep3->analysis1 analysis2 Gradient Elution (ACN/Water/TFA) analysis1->analysis2 analysis3 UV Detection at 330 nm analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify & Assess Purity data2->data3

Caption: Analytical HPLC Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS provides high sensitivity and selectivity, making it ideal for identifying the target compound and quantifying it at low concentrations, particularly in complex matrices like biological samples.[1]

Experimental Protocol: LC-MS Analysis

This protocol outlines the setup for the identification and quantification of this compound.

2.1. Materials and Reagents:

  • Same as HPLC, but with LC-MS grade solvents and additives (e.g., Formic Acid instead of TFA for better MS compatibility).[2]

2.2. Sample Preparation:

  • Follow the sample preparation steps outlined in the HPLC protocol (Section 1.2).

  • For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.

2.3. LC-MS System and Conditions: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 2: LC-MS Method Parameters

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm (for UPLC) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
Monitored m/z [M+H]⁺ for the target analyte

2.4. Data Analysis:

  • Identification: Confirm the identity of the target compound by comparing its retention time and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) with a reference standard. High-resolution mass spectrometry can be used for elemental composition confirmation.[1]

  • Quantification: Use SIM or MRM mode for higher sensitivity and selectivity. Construct a calibration curve using the peak areas of the reference standards.

LCMS_Workflow start Sample Preparation (Dilution, Filtration, Extraction) lc_separation LC Separation (C18 Column, Gradient Elution) start->lc_separation ionization Electrospray Ionization (ESI) Positive Mode lc_separation->ionization ms_detection Mass Spectrometry Detection (Full Scan or SIM/MRM) ionization->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

Caption: LC-MS Analysis Workflow

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of a pure substance in solution, provided it has a suitable chromophore. Quinolone-based compounds generally exhibit strong UV absorbance.[3]

Experimental Protocol: UV-Vis Spectrophotometry

This protocol is suitable for the rapid determination of the concentration of this compound in pure solutions.

3.1. Materials and Reagents:

  • This compound reference standard

  • Methanol (UV grade) or other suitable transparent solvent (e.g., Ethanol, Acetonitrile)

3.2. Sample Preparation:

  • Prepare a stock solution of the reference standard at a known concentration (e.g., 100 µg/mL) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to create standards for a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Prepare the unknown sample solution at a concentration expected to fall within the linear range of the assay.

3.3. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Perform a wavelength scan of a standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Use the pure solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard and the unknown sample.

Table 3: UV-Vis Spectrophotometry Parameters

ParameterValue
Solvent Methanol (UV Grade)
Wavelength Scan Range 200 - 400 nm
Wavelength of Max. Absorbance (λmax) To be determined experimentally (expect ~330 nm)
Concentration Range 1 - 15 µg/mL (or as determined by linearity)
Cuvette Path Length 1 cm

3.4. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • The relationship should be linear and follow the Beer-Lambert law (A = εbc).

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

UVVis_Logic A Beer-Lambert Law (A = εbc) D Calibration Curve (Abs vs. Conc) A->D Governs Relationship B Known Concentration (Standards) B->D Input for X-axis C Measured Absorbance C->D Input for Y-axis E Unknown Concentration D->E Allows Calculation of

Caption: UV-Vis Quantification Logic

References

Application Note: HPLC Analysis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative of interest in pharmaceutical research due to the diverse biological activities associated with the quinoline-4-carboxylic acid scaffold.[1] Accurate and reliable analytical methods are crucial for the determination of purity, stability, and other key quality attributes of this compound during drug discovery and development. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is suitable for purity determination and quality control assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related structures is provided in Table 1. These properties are essential for developing an appropriate HPLC method. The presence of the quinoline and phenyl rings suggests strong UV absorbance, making UV detection a suitable choice.[2][3]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (for this compound)Value (for related quinoline carboxylic acids)Reference
Molecular FormulaC₂₀H₁₈BrNO₃C₁₀H₆BrNO₂ (6-bromoquinoline-3-carboxylic acid)[4][5]
Molecular Weight~386.25 g/mol 252.06 g/mol (6-bromoquinoline-3-carboxylic acid)[5][6]
LogPEstimated > 32.70 (6-bromoquinoline-3-carboxylic acid)[5]
UV AbsorbanceStrong absorbance expected in the 250-350 nm rangeQuinoline derivatives show significant UV absorbance.[2][3]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (≥98%, analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[7] The recommended chromatographic conditions are detailed in Table 2.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

3. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a 100 mL volumetric flask. Sonicate for 5 minutes to ensure complete dissolution, then dilute to the mark with methanol.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. A summary of the expected system suitability results and method validation parameters is presented in the following tables.

Table 3: System Suitability Results

ParameterAcceptance CriteriaExpected Result
Retention Time (RT) -~7.5 min
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 2000> 5000

Table 4: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Range 10 - 150 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the HPLC method development.

experimental_workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Injector, Column Oven) prep->hplc Inject Sample separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Integration, Quantification) data_acq->analysis

Caption: Experimental workflow for the HPLC analysis.

method_development_logic start Define Analytical Goal (Purity, Quantification) lit_review Literature Review (Similar Compounds) start->lit_review col_select Column Selection (C18 for non-polar compounds) lit_review->col_select mp_select Mobile Phase Selection (ACN/Water with acid) lit_review->mp_select det_select Detector Selection (UV based on chromophores) lit_review->det_select optimization Method Optimization (Gradient, Flow Rate, Temp.) col_select->optimization mp_select->optimization det_select->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation final_method Finalized HPLC Method validation->final_method

Caption: Logical steps in HPLC method development.

The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits excellent performance characteristics and is suitable for routine quality control and purity assessment in a research and drug development setting.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For novel compounds such as 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, a potential pharmaceutical agent, NMR is indispensable for confirming its identity, purity, and structure. This document provides a detailed guide to the anticipated ¹H and ¹³C NMR spectral features of this molecule and a comprehensive protocol for its analysis. Quinolines are a significant class of heterocyclic compounds that form the core of many synthetic pharmaceuticals.[1] A thorough structural understanding is crucial for developing structure-activity relationships (SAR) and advancing drug discovery initiatives.[2]

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2s-
H-5~8.8d~2.0
H-7~7.9dd~9.0, 2.0
H-8~8.3d~9.0
H-2'~7.8t~2.0
H-4'~7.2ddd~8.0, 2.5, 1.0
H-5'~7.5t~8.0
H-6'~7.7dd~8.0, 2.0
-OCH₂-~3.8d~6.5
-CH(CH₃)₂~2.1m~6.5
-CH(CH₃)₂~1.0d~6.5
-COOH~13-14br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~120
C-4~148
C-4a~138
C-5~132
C-6~122
C-7~135
C-8~128
C-8a~149
C-1'~139
C-2'~118
C-3'~159
C-4'~119
C-5'~130
C-6'~124
-COOH~168
-OCH₂-~75
-CH(CH₃)₂~28
-CH(CH₃)₂~19

Structural Assignment Diagram

The following diagram illustrates the numbering of the atoms in this compound for NMR assignment.

G cluster_quinoline Quinoline Core cluster_phenyl Isobutoxyphenyl Group C2 2 C3 3 C2->C3 C1' 1' C2->C1' to Phenyl C4 4 C3->C4 C4a 4a C4->C4a COOH COOH C4->COOH COOH C5 5 C4a->C5 C8a 8a C4a->C8a C6 6 C5->C6 C7 7 C6->C7 Br Br C6->Br Br C8 8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2 C2' 2' C1'->C2' C3' 3' C2'->C3' C4' 4' C3'->C4' O O C3'->O O C5' 5' C4'->C5' C6' 6' C5'->C6' C6'->C1' CH2 CH2 O->CH2 CH2 CH CH CH2->CH CH CH3_a CH3_a CH->CH3_a CH3 CH3_b CH3_b CH->CH3_b CH3

Caption: Atom numbering for NMR assignment.

Experimental Protocols

A meticulously prepared sample is essential for acquiring high-quality NMR spectra.[2]

Protocol 1: Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.

    • 5 mm NMR tubes of high quality.

    • Glass vial and Pasteur pipette.

    • Internal standard (e.g., Tetramethylsilane - TMS), if necessary.

  • Procedure:

    • Accurately weigh the sample into a clean, dry glass vial.

    • Add approximately 0.6-0.7 mL of the selected deuterated solvent.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • If there is any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is advised for optimal signal dispersion.

  • Typical ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Typical ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024 scans, depending on the sample concentration.

Experimental Workflow

The following diagram outlines the general workflow for the NMR analysis of the target compound.

G SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Verification Spectral_Analysis->Structure_Elucidation

Caption: NMR experimental workflow.

Data Interpretation

  • ¹H NMR Spectrum: The aromatic region (δ 7.0-9.0 ppm) will be complex due to the signals from both the quinoline and phenyl rings. The proton at position 3 of the quinoline ring is expected to be a singlet. The protons on the bromo-substituted ring (H-5, H-7, H-8) will show characteristic doublet and doublet of doublets patterns. The isobutoxy group will exhibit a doublet for the -OCH₂- protons, a multiplet for the -CH- proton, and a doublet for the two methyl groups. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 13-14 ppm).

  • ¹³C NMR Spectrum: The spectrum will show a total of 20 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm. The carbon atoms of the aromatic rings will appear between δ 110-160 ppm. The carbons of the isobutoxy group will be in the aliphatic region of the spectrum.

Conclusion

The provided protocols and predicted spectral data serve as a comprehensive guide for the NMR analysis of this compound. This information is valuable for the verification of the synthesis of this compound and for its quality control in drug development processes. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would be beneficial for the unambiguous assignment of all proton and carbon signals.

References

Application Notes and Protocols for the Mass Spectrometry of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research and development. Its chemical structure combines a quinoline-4-carboxylic acid core, a bromine substituent, and an isobutoxyphenyl group. Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and quantification of such molecules. These application notes provide a detailed protocol for the mass spectrometric analysis of this compound, including predicted fragmentation patterns and experimental workflows. While specific experimental data for this exact molecule is not publicly available, the information presented here is based on the known mass spectrometric behavior of structurally related quinoline carboxylic acids and general fragmentation principles.[1][2][3]

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound under mass spectrometry, particularly with techniques like Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), can be predicted by considering its functional groups. The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing ions (⁷⁹Br and ⁸¹Br in approximately equal abundance).[4]

Positive Ion Mode ESI-MS/MS:

In positive ion mode, the molecule is expected to be readily protonated to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this ion would likely lead to the following fragmentation pathways:

  • Loss of the carboxylic group: A primary fragmentation step for quinoline-4-carboxylic acids is the neutral loss of the carboxylic acid group (–COOH) as CO₂ (44 Da) or the loss of the carboxyl radical (•COOH) (45 Da).[2][3]

  • Cleavage of the isobutoxy group: The isobutoxy side chain can undergo fragmentation. A common pathway is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the loss of the isobutyl radical (•C₄H₉, 57 Da).

  • Quinoline ring fragmentation: The stable quinoline ring system may undergo further fragmentation, such as the loss of HCN (27 Da).[3]

A proposed fragmentation scheme is illustrated in the diagram below.

G M [M+H]⁺ 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid F1 [M+H - H₂O]⁺ Loss of Water M->F1 - H₂O F2 [M+H - CO]⁺ Loss of Carbon Monoxide M->F2 - CO F3 [M+H - CO₂]⁺ Loss of Carbon Dioxide M->F3 - CO₂ F4 [M+H - C₄H₈]⁺ Loss of Isobutylene M->F4 - C₄H₈ F5 [M+H - C₄H₉]⁺ Loss of Isobutyl radical M->F5 - C₄H₉ F6 Fragment from Quinoline Ring e.g., loss of HCN F3->F6 - HCN

Caption: Proposed ESI-MS/MS fragmentation of the target compound.

Quantitative Data Summary

While specific quantitative data for the target compound is not available in the cited literature, the following table outlines the expected key ions and their mass-to-charge ratios (m/z) based on its molecular formula (C₂₀H₁₈BrNO₃) and predicted fragmentation. The molecular weight is approximately 400.27 g/mol .

Ion DescriptionPredicted m/z ([⁷⁹Br])Predicted m/z ([⁸¹Br])Fragmentation Pathway
[M+H]⁺ (Precursor Ion) 400.05 402.05 Protonation
[M+H - H₂O]⁺382.04384.04Loss of Water
[M+H - CO]⁺372.06374.06Loss of Carbon Monoxide
[M+H - CO₂]⁺356.06358.06Loss of Carbon Dioxide
[M+H - C₄H₈]⁺344.00346.00Loss of Isobutylene
[M+H - C₄H₉]⁺343.00345.00Loss of Isobutyl radical

Experimental Protocols

The following protocols are recommended for the mass spectrometric analysis of this compound.

1. Sample Preparation

For analysis by LC-MS, accurate sample preparation is crucial.

  • Stock Solution Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis.

  • Sample Matrix Preparation (e.g., Plasma): For quantification in biological matrices, a protein precipitation extraction is recommended.[2] To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins, then centrifuge to collect the supernatant for injection.[2]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Standards (Serial Dilution) stock->working extraction 3. (Optional) Matrix Extraction (e.g., Protein Precipitation) working->extraction injection 4. Inject Sample onto LC-MS/MS System extraction->injection acquisition 5. Data Acquisition (MRM Mode) injection->acquisition processing 6. Data Processing and Quantification acquisition->processing

Caption: Workflow for LC-MS/MS sample preparation and analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For sensitive and selective quantification, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[2]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions: The precursor ion ([M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. Based on the predicted fragmentation, potential MRM transitions to monitor would be 400.05 → 356.06 and 400.05 → 344.00 (for ⁷⁹Br).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this carboxylic acid is challenging due to its low volatility.[1] Derivatization is necessary to convert the polar carboxylic acid group into a more volatile ester.[1]

  • Derivatization (Esterification):

    • Place 1 mg of the dried sample in a reaction vial.

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[1]

    • Heat the vial at 60°C for 30 minutes.

    • After cooling, extract the methyl ester derivative with a suitable organic solvent like hexane.

    • The organic layer can then be injected into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

G cluster_derivatization Derivatization cluster_gcms GC-MS Analysis sample 1. Dried Sample reagent 2. Add BF₃/Methanol sample->reagent heat 3. Heat at 60°C reagent->heat extract 4. Extract with Hexane heat->extract injection 5. Inject Organic Layer extract->injection analysis 6. GC Separation and MS Detection (EI) injection->analysis

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using LC-MS/MS for sensitive quantification and structural confirmation, and GC-MS after derivatization for complementary structural information. The predicted fragmentation patterns, centered around the loss of the carboxylic acid group and cleavage of the isobutoxy side chain, provide a solid foundation for method development. The protocols outlined in these application notes offer a comprehensive guide for researchers to characterize and quantify this and structurally similar compounds.

References

Application Notes and Protocols for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives of this scaffold have been shown to target various cellular components, including protein kinases, histone deacetylases (HDACs), and sirtuins (SIRTs).[2][3][4] 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is a novel derivative within this class. While specific biological data for this compound is not yet extensively published, its structural similarity to known kinase inhibitors suggests its potential as a modulator of cellular signaling pathways, making it a compound of interest for cancer research and drug discovery.

These application notes provide a framework for evaluating the biological activity of this compound in cell-based assays, focusing on a hypothetical mechanism of action as a protein kinase inhibitor. The protocols detailed below are designed to assess its cytotoxic effects, its direct inhibitory potential against a specific kinase, and its impact on downstream signaling pathways in cancer cell lines.

Hypothetical Mechanism of Action: Inhibition of c-Met Kinase Pathway

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the c-Met (hepatocyte growth factor receptor) signaling pathway. The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the progression of numerous cancers.[5]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet cMet HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K pY RAS RAS cMet->RAS pY Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival mTOR->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Invasion Invasion ERK->Invasion Promotes Compound 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Compound->cMet

Figure 1: Hypothesized inhibition of the c-Met signaling pathway by the test compound.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values were calculated after 72 hours of continuous exposure to the compound.

Cell LineCancer Typec-Met StatusHypothetical IC50 (µM)
MKN-45Gastric CarcinomaAmplified0.85
EBC-1Lung Squamous Cell CarcinomaAmplified1.20
U-87 MGGlioblastomaOverexpressed5.60
A549Lung AdenocarcinomaNormal25.40
MCF-7Breast AdenocarcinomaNormal> 50

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or antiproliferative effects of the compound.[3]

Materials:

  • Human cancer cell lines (e.g., MKN-45, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with 0.5% DMSO) and a positive control (e.g., a known c-Met inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial Dilutions, 72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (Add SDS/HCl) C->D E 5. Read Absorbance (570 nm) D->E F 6. Analyze Data (Calculate IC50) E->F

Figure 2: General workflow for the MTT cell viability assay.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a method to determine the direct inhibitory effect of the compound on recombinant c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare serial dilutions of the compound in kinase buffer in a 384-well plate.

  • Kinase Reaction Setup: Add the recombinant c-Met kinase and the peptide substrate to each well containing the diluted compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration should be at or near the Km for c-Met.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Luminescence Measurement: Read the luminescence signal on a plate reader. The signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis of c-Met Pathway Modulation

This protocol is used to assess whether the compound inhibits c-Met signaling within cells by measuring the phosphorylation status of c-Met and its downstream effectors like Akt and ERK.

Materials:

  • Human cancer cell line (e.g., MKN-45)

  • This compound

  • Hepatocyte Growth Factor (HGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed MKN-45 cells in 6-well plates. When they reach ~80% confluency, serum-starve them overnight.

  • Compound Incubation: Pre-treat the cells with various concentrations of the compound (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager. GAPDH is used as a loading control.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment.

References

Troubleshooting & Optimization

Navigating the Synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the synthesis yield of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. Leveraging established synthetic methodologies for quinoline-4-carboxylic acids, this guide addresses common experimental challenges and offers strategies for optimization.

I. Understanding the Synthetic Pathways

The synthesis of 2-aryl-6-bromo-quinoline-4-carboxylic acids, such as the target molecule, is predominantly achieved through two classical named reactions: the Pfitzinger Reaction and the Doebner Reaction. The selection of the pathway often depends on the availability of starting materials and desired substituent patterns.

Pfitzinger Reaction: This method involves the condensation of 5-bromoisatin with an α-methylene carbonyl compound, in this case, 1-(3-isobutoxyphenyl)ethanone, in the presence of a strong base.[1][2][3]

Doebner Reaction: This is a three-component reaction involving a substituted aniline (4-bromoaniline), an aldehyde (3-isobutoxybenzaldehyde), and pyruvic acid.[4][5]

Below is a comparative overview of these two primary synthetic routes.

ReactionStarting MaterialsKey ReagentsGeneral AdvantagesCommon Challenges
Pfitzinger Reaction 5-Bromoisatin, 1-(3-isobutoxyphenyl)ethanoneStrong base (e.g., KOH, NaOH)Good for accessing a variety of 2-substituted quinoline-4-carboxylic acids.Can be sensitive to the nature of the ketone; potential for side reactions.
Doebner Reaction 4-Bromoaniline, 3-Isobutoxybenzaldehyde, Pyruvic acidAcid catalyst (Brønsted or Lewis)Utilizes readily available starting materials.Prone to low yields with electron-deficient anilines; potential for tar formation.[5]

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

A. Pfitzinger Reaction Troubleshooting

Issue 1: Low or No Product Yield

  • Possible Cause 1: Incomplete Hydrolysis of 5-Bromoisatin. The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the isatin lactam ring.[2] Incomplete hydrolysis will result in unreacted starting material.

    • Solution: Ensure a sufficiently strong base concentration (e.g., 30-40% aqueous KOH or NaOH).[6] The reaction mixture should change color, indicating the formation of the isatinate salt.[7] Allow adequate time for this step before the addition of the ketone.

  • Possible Cause 2: Low Reactivity of 1-(3-isobutoxyphenyl)ethanone. The enolization of the ketone is crucial for the condensation step. Steric hindrance or electronic effects of the isobutoxyphenyl group might affect this equilibrium.

    • Solution: Increase the reaction temperature to promote enolate formation. Consider using a stronger base or a co-solvent system that favors enolization. Microwave irradiation has been reported to improve yields and reduce reaction times for Pfitzinger reactions.

  • Possible Cause 3: Side Reactions. Under strongly basic conditions, self-condensation of the ketone or other undesired side reactions can occur.

    • Solution: Optimize the reaction temperature and time. Gradual addition of the ketone to the reaction mixture might minimize side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to decomposition.

Issue 2: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Formation of a Tar-like Substance. This is a common issue in many classical heterocyclic synthesis reactions.

    • Solution: After the reaction, ensure the product is fully dissolved as its carboxylate salt in the aqueous basic solution. Perform an extraction with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone and non-polar impurities before acidification.

  • Possible Cause 2: Product Precipitation upon Acidification is Incomplete or Oily. The protonated carboxylic acid may have some solubility in the reaction medium or may initially separate as an oil.

    • Solution: Cool the aqueous solution in an ice bath before and during acidification. Add the acid (e.g., acetic acid or dilute HCl) slowly with vigorous stirring. If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization. If the product remains oily, it may be necessary to extract it with an appropriate organic solvent and then purify it by column chromatography or recrystallization.

B. Doebner Reaction Troubleshooting

Issue 1: Low Yield and Significant Tar/Polymer Formation

  • Possible Cause 1: Polymerization of Aldehyde/Pyruvic Acid. The acidic conditions required for the Doebner reaction can promote the self-polymerization of the aldehyde and pyruvic acid.

    • Solution: Employ a biphasic solvent system. For example, refluxing the 4-bromoaniline in aqueous acid with the 3-isobutoxybenzaldehyde and pyruvic acid in an organic solvent like toluene can sequester the carbonyl compounds and reduce polymerization.

  • Possible Cause 2: Low Reactivity of 4-Bromoaniline. The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the aniline, leading to a sluggish reaction and low yields.[5]

    • Solution: Consider using a stronger acid catalyst or a Lewis acid (e.g., BF₃·OEt₂) to activate the aldehyde. A modified approach, known as the Doebner hydrogen-transfer reaction, has been shown to improve yields for electron-deficient anilines.[5]

Issue 2: Formation of Dihydroquinoline Impurities

  • Possible Cause: Incomplete Oxidation. The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.

    • Solution: The choice of oxidizing agent, which is often generated in situ or is atmospheric oxygen, can be crucial. If dihydroquinoline impurities are detected, consider introducing a mild oxidizing agent in the work-up step.

III. Experimental Protocols

Protocol 1: General Pfitzinger Synthesis of 2-Aryl-6-bromo-quinoline-4-carboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3-4 equivalents) in a minimal amount of water and ethanol.

  • Isatin Hydrolysis: Add 5-bromoisatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour or until the color changes, indicating the formation of the potassium salt of 5-bromoisatinic acid.[7]

  • Ketone Addition: Add 1-(3-isobutoxyphenyl)ethanone (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Add water to dissolve the residue. Wash the aqueous solution with diethyl ether to remove unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with glacial acetic acid or dilute hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: General Doebner Synthesis of 2,6-Disubstituted Quinoline-4-carboxylic Acid
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and 3-isobutoxybenzaldehyde (1.1 equivalents) in ethanol.

  • Pyruvic Acid Addition: Add pyruvic acid (1.2 equivalents) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol. The crude product can be recrystallized from ethanol or another suitable solvent to afford the pure quinoline-4-carboxylic acid.

IV. Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in the Pfitzinger and Doebner reactions.

Pfitzinger_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification 5-Bromoisatin 5-Bromoisatin Hydrolysis Hydrolysis 5-Bromoisatin->Hydrolysis 1-(3-isobutoxyphenyl)ethanone 1-(3-isobutoxyphenyl)ethanone Condensation Condensation 1-(3-isobutoxyphenyl)ethanone->Condensation Base (KOH) Base (KOH) Base (KOH)->Hydrolysis Hydrolysis->Condensation Cyclization & Dehydration Cyclization & Dehydration Condensation->Cyclization & Dehydration Solvent Removal Solvent Removal Cyclization & Dehydration->Solvent Removal Aqueous Wash Aqueous Wash Solvent Removal->Aqueous Wash Acidification Acidification Aqueous Wash->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: Pfitzinger Reaction Experimental Workflow

Doebner_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4-Bromoaniline 4-Bromoaniline Condensation Condensation 4-Bromoaniline->Condensation 3-Isobutoxybenzaldehyde 3-Isobutoxybenzaldehyde 3-Isobutoxybenzaldehyde->Condensation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Condensation Cyclization Cyclization Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Cooling & Precipitation Cooling & Precipitation Oxidation->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: Doebner Reaction Experimental Workflow

V. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Pfitzinger or Doebner, is generally preferred for synthesizing 2-aryl-6-bromo-quinoline-4-carboxylic acids?

A1: The choice depends on the availability and cost of the starting materials. The Pfitzinger reaction, starting from 5-bromoisatin, offers a more convergent approach. The Doebner reaction is a three-component reaction that might require more optimization to achieve good yields, especially with the electron-withdrawing bromo-substituent on the aniline.

Q2: My TLC analysis shows multiple spots even after optimizing the reaction conditions. What should I do?

A2: Multiple spots can indicate the presence of starting materials, intermediates, or side products. If optimizing reaction time and temperature does not resolve the issue, purification by column chromatography on silica gel might be necessary. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid is often effective for purifying carboxylic acids.

Q3: Can I use a different base for the Pfitzinger reaction?

A3: While potassium hydroxide and sodium hydroxide are most commonly used, other strong bases can also be employed. However, the solubility of the resulting carboxylate salt in the reaction medium is crucial for the subsequent work-up. It is advisable to stick with well-established conditions unless specific modifications are required.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of the synthesized this compound should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.

References

Technical Support Center: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My crude product after synthesis is a dark, tarry material. How can I clean it up?

A1: Tar formation is a common issue in Pfitzinger and Doebner reactions, which are typical synthetic routes for quinoline-4-carboxylic acids. High reaction temperatures and localized high acidity during workup can promote side reactions and degradation.[1]

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is carefully controlled and not excessive. Running the reaction at a lower temperature for a longer duration might be beneficial.[1]

  • pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity that can lead to degradation.[1]

  • Initial Purification: Before attempting more refined purification methods, try to remove the bulk of the tar. This can sometimes be achieved by dissolving the crude material in a suitable solvent and filtering it through a plug of silica gel or celite to remove insoluble polymeric material. An acid-alkali workup can also be effective.

Q2: I am having difficulty finding a suitable solvent for the recrystallization of my compound. What should I try?

A2: The molecular structure of this compound contains a large, nonpolar isobutoxyphenyl group and a polar carboxylic acid function. This dual nature can make solvent selection challenging. A systematic solvent screening is recommended.[2]

Recommended Solvents to Screen:

  • Single Solvents: Alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene) are good starting points.[2][3] High-boiling point solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) can also be effective but may be difficult to remove completely.[2]

  • Binary Solvent Systems: This is often the most effective approach. Dissolve the compound in a "good" solvent (e.g., hot ethanol or DMF) where it is highly soluble, and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase because it is supersaturated but nucleation is not occurring. This is common with compounds containing bulky, flexible groups that hinder efficient crystal lattice packing.[2]

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to a colder environment like an ice bath or refrigerator.[2]

  • Use a More Dilute Solution: Add more of the "good" solvent to reduce the concentration of your compound.[2]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q4: The purity of my compound does not improve significantly after recrystallization. What are my other options?

A4: If recrystallization is ineffective, it's likely that the impurities have very similar solubility properties to your target compound. In this case, chromatographic methods are recommended.

  • Flash Column Chromatography: This can be effective, but the carboxylic acid group may cause the compound to streak on the silica gel. Adding a small amount of acetic or formic acid to the eluent can help to mitigate this.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying challenging compounds. A reversed-phase C18 or C8 column is suitable for this hydrophobic molecule.[4] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA), is a good starting point.[5]

Troubleshooting Guides

Low Yield After Synthesis and Initial Workup

Low yields can often be attributed to incomplete reactions or the formation of side products.[1] For quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction, unreacted isatin can be a significant impurity.[6]

Symptom Possible Cause Suggested Solution
Low product yield with starting material present in crude NMR.Incomplete reaction.Increase the excess of the carbonyl compound to drive the reaction to completion. Ensure the base is sufficient to facilitate the initial ring-opening of the isatin.[1]
Product is contaminated with a significant amount of dark, insoluble material.Tar formation due to side reactions.Optimize reaction temperature and control pH during workup. Consider a modified reactant addition where the isatin is pre-reacted with the base before adding the carbonyl component.[1]
Difficulty in precipitating the product from the aqueous solution.The compound may be more soluble than expected at the workup pH.Adjust the pH carefully to the isoelectric point of the carboxylic acid. Ensure the solution is sufficiently cooled.
Recrystallization Troubleshooting
Symptom Possible Cause Suggested Solution
Compound does not crystallize upon cooling.The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Try a solvent in which the compound is less soluble. Use a binary solvent system and add more of the "poor" solvent. Slowly evaporate some of the solvent to increase the concentration.[2]
Crystals are very fine or powder-like.Rapid crystallization due to high supersaturation or fast cooling.Reduce the rate of cooling. Use a more dilute solution.[2]
Colored impurities remain in the crystals.The impurity co-crystallizes with the product.Try a different recrystallization solvent or solvent system. Treat the hot solution with activated charcoal before filtration to remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Binary Solvent System)
  • Solvent Selection: Based on small-scale trials, select a "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., deionized water).

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the "good" solvent at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent (e.g., methanol or DMF) to a concentration of 10-50 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

    • Column: C18, 10 µm, e.g., 21.2 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 15-20 mL/min.

    • Detection Wavelength: Determined by UV-Vis analysis of the compound (likely in the 320-350 nm range).

  • Gradient Elution: Develop a gradient method to separate the target compound from its impurities. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent after adjusting the pH to obtain the purified compound.

  • Purity Analysis: Analyze the purity of the final product using an analytical HPLC method.

Data Presentation

Table 1: Illustrative Purity and Yield from Different Purification Methods
Purification MethodStarting Purity (Area % by HPLC)Final Purity (Area % by HPLC)Yield (%)Notes
Single Recrystallization (Ethanol/Water)75%92%65%Effective for removing less polar impurities.
Column Chromatography75%88%80%Some co-elution with closely related impurities.
Preparative HPLC88%>98%70%High purity achieved, suitable for final product.

Visualizations

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude Product workup Acid-Alkali Workup start->workup recrystallization Attempt Recrystallization workup->recrystallization oiling_out Compound Oils Out? recrystallization->oiling_out purity_ok Purity > 95%? oiling_out->purity_ok No slow_cool Slow Cooling / Dilute Solution oiling_out->slow_cool Yes final_product Final Product purity_ok->final_product Yes column_chrom Column Chromatography purity_ok->column_chrom No prep_hplc Preparative HPLC prep_hplc->final_product column_chrom->purity_ok column_chrom->prep_hplc Purity still low slow_cool->recrystallization change_solvent Change Solvent System

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and experimental application of this compound.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What are the recommended synthetic routes for this compound? A1: The most common methods for synthesizing quinoline-4-carboxylic acids are the Pfitzinger and Doebner reactions. The Pfitzinger reaction involves the condensation of an isatin derivative (in this case, 5-bromoisatin) with a carbonyl compound containing an α-methylene group (1-(3-isobutoxyphenyl)ethan-1-one) in the presence of a strong base.[1][2] The Doebner reaction is a three-component condensation of an aniline (4-bromoaniline), an aldehyde (3-isobutoxybenzaldehyde), and pyruvic acid.[3][4]

  • Q2: My Pfitzinger/Doebner reaction is resulting in a low yield. What are the common causes and how can I improve it? A2: Low yields in these reactions are common and can be attributed to several factors. For the Pfitzinger reaction, incomplete hydrolysis of the isatin, side reactions of the carbonyl compound, and tar formation are frequent issues.[5][6] In the Doebner reaction, low yields can occur, especially with electron-withdrawing groups on the aniline.[4]

    Troubleshooting Table for Low Synthesis Yield

Potential CauseSuggested Solution
Pfitzinger Reaction
Incomplete isatin ring openingPre-react 5-bromoisatin with a strong base (e.g., KOH) until the color changes, before adding the ketone.[6][7]
Side reactions/decomposition of reactantsMaintain strict temperature control; for sensitive substrates, room temperature reaction for a longer duration might be beneficial.[5]
Tar formationEnsure efficient stirring and consider a modified procedure where reactants are added portion-wise.[5]
Doebner Reaction
Low reactivity of anilineUse a Lewis acid catalyst (e.g., BF₃·OEt₂) to facilitate the reaction.[5]
Suboptimal reaction conditionsOptimize solvent and temperature. Acetonitrile at 65 °C has been shown to be effective in modified Doebner protocols.[5]
Competing side reactionsControl the stoichiometry of reactants carefully. An excess of the aldehyde or pyruvic acid might be necessary.
  • Q3: I am having difficulty purifying the final compound. What are the recommended purification methods? A3: Purification of quinoline-4-carboxylic acids can be challenging due to their polarity and potential for low solubility in common organic solvents.

    Purification Troubleshooting

IssueSuggested Solution
Crude product contains unreacted starting materials Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often effective.[6]
Persistent colored impurities Treatment with activated charcoal during recrystallization can help remove colored impurities.
Poor retention or peak tailing in reverse-phase HPLC Use a mobile phase with a suitable pH to ensure the carboxylic acid is in a consistent protonation state. For polar quinolines, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better alternative to reverse-phase HPLC.[1] Consider using a column with a different stationary phase (e.g., phenyl-hexyl).[1]

Experimental Applications: Cell-Based Assays

  • Q4: What is the likely biological target and mechanism of action for this compound? A4: Based on the structure of this compound, it is hypothesized to be an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][8] Many quinoline-based compounds have been identified as inhibitors of kinases, including Aurora kinases, or as direct STAT3 inhibitors that block its phosphorylation, dimerization, and subsequent nuclear translocation, leading to the downregulation of target genes involved in cell proliferation and survival.[9][10][11]

  • Q5: I am observing inconsistent results or high background in my cell-based assay. What could be the cause? A5: Inconsistent results in cell-based assays with quinoline derivatives can stem from several factors, including compound solubility, cytotoxicity, and off-target effects.

    Cell-Based Assay Troubleshooting

IssuePotential CauseSuggested Solution
Low or no observable activity Poor compound solubility in assay media.Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) to avoid solvent effects.[12]
Compound degradation.Assess the stability of the compound in your assay media over the time course of the experiment.
High background signal Compound interference with the reporter system (e.g., autofluorescence).Run control experiments with the compound in the absence of cells to check for direct effects on the assay reagents.
Non-specific cytotoxicity.Determine the cytotoxic concentration (CC50) of the compound on your cell line and perform assays at non-toxic concentrations.
Inconsistent dose-response curve Compound precipitation at higher concentrations.Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or formulation strategy.[12]

Experimental Protocols

1. Synthesis via Modified Doebner Reaction

This protocol is a hypothetical adaptation for the synthesis of this compound based on established Doebner reaction methodologies.[5]

  • Reactants:

    • 4-bromoaniline

    • 3-isobutoxybenzaldehyde

    • Pyruvic acid

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromoaniline (1.8 mmol) and 3-isobutoxybenzaldehyde (2.0 mmol) in anhydrous acetonitrile (1.0 mL).

    • Add BF₃·OEt₂ (0.9 mmol, 0.5 equiv) to the solution at room temperature.

    • Stir the reaction mixture at 65 °C for 1 hour.

    • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

    • Continue to stir the reaction at 65 °C for 20 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the aqueous layer and extract it with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Purification by HPLC

This is a general guideline for the purification of a polar quinoline carboxylic acid.

  • Instrumentation and Columns:

    • Preparative HPLC system with a UV detector.

    • Reversed-phase C18 column or a HILIC column.

  • Mobile Phase (example for RP-HPLC):

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Procedure:

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DMSO, methanol).

    • Filter the sample solution to remove any particulate matter.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample and run a gradient elution (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

    • Collect the fractions corresponding to the desired product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. STAT3 Reporter Gene Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of the compound on STAT3 transcriptional activity.

  • Materials:

    • Human cancer cell line with a stably integrated STAT3-responsive luciferase reporter construct (e.g., MDA-MB-468).

    • Cell culture medium and supplements.

    • This compound.

    • Interleukin-6 (IL-6) as a STAT3 activator.

    • Luciferase assay reagent.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for a predetermined time (e.g., 2 hours).

    • Stimulate the cells with IL-6 to activate the STAT3 pathway, leaving some wells unstimulated as a negative control.

    • Incubate for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for cytotoxic effects.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC₅₀ value.

Visualizations

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Nucleus Nucleus Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Compound 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Compound->pSTAT3 Inhibits Dimerization Synthesis_Workflow Start Start Reaction Doebner Reaction: - 4-bromoaniline - 3-isobutoxybenzaldehyde - Pyruvic acid - BF3·OEt2, Acetonitrile, 65°C Start->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Recrystallization Recrystallization Purification->Recrystallization Crude solid HPLC Preparative HPLC Purification->HPLC Crude oil Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization HPLC->Characterization Final_Product Pure Compound Characterization->Final_Product

References

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and established methods for synthesizing the quinoline-4-carboxylic acid core are the Doebner reaction and the Pfitzinger reaction.[1][2]

  • Doebner Reaction: This is a three-component reaction involving the condensation of an aniline (4-bromoaniline), an aldehyde (3-isobutoxybenzaldehyde), and pyruvic acid.[3][4]

  • Pfitzinger Reaction: This method involves the condensation of an isatin derivative (5-bromoisatin) with a carbonyl compound containing an α-methylene group (e.g., 1-(3-isobutoxyphenyl)ethanone) in the presence of a strong base.[2][5]

Q2: Which synthetic route is recommended for the synthesis of this compound?

A2: For the target molecule, the Doebner reaction is often preferred due to the commercial availability of the starting materials: 4-bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid. The Pfitzinger route would require the synthesis of 5-bromoisatin and 1-(3-isobutoxyphenyl)ethanone, which adds extra steps to the overall synthesis.

Q3: What are the most common side reactions and issues encountered during the Doebner synthesis of this compound?

A3: The most prevalent issues include:

  • Low Yields: This can be attributed to several factors, including the electronic nature of the substrates (electron-withdrawing groups on the aniline can decrease reactivity), improper reaction conditions, or side reactions.[6][7]

  • Tar/Polymer Formation: The acidic conditions of the Doebner reaction can promote the polymerization of the aldehyde and other reactive intermediates, leading to the formation of intractable tars and reducing the yield of the desired product.

  • Formation of Impurities: Incomplete reaction or side reactions can lead to various impurities that may be difficult to separate from the final product.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: After the reaction, the acidic mixture can be neutralized, and the product can be extracted into an organic solvent.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, acetic acid) to remove impurities.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[8]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Electron-deficient aniline (4-bromoaniline) reduces reactivity. Increase reaction temperature and/or prolong reaction time. Consider using a Lewis acid catalyst such as BF₃·OEt₂ to enhance the reaction rate.[6][8]
Suboptimal reaction temperature. Experiment with a range of temperatures (e.g., 65-100 °C) to find the optimal balance between reaction rate and product decomposition.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or adding a slight excess of the more volatile components (aldehyde and pyruvic acid).
Side reactions consuming starting materials. See the troubleshooting guide for tar formation below.
Problem 2: Significant Tar/Polymer Formation
Potential Cause Troubleshooting Steps
Acid-catalyzed polymerization of 3-isobutoxybenzaldehyde. Add the aldehyde dropwise to the reaction mixture to maintain a low concentration.[7]
High reaction temperature promoting polymerization. Lower the reaction temperature and extend the reaction time.
Highly concentrated acid catalyst. Optimize the concentration of the acid catalyst. While acid is necessary, excessively harsh conditions can accelerate tar formation.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of highly colored impurities. Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Co-precipitation of starting materials or side products. Perform an acid-base workup. The carboxylic acid product is soluble in a basic aqueous solution, while non-acidic impurities can be washed away with an organic solvent. The product can then be re-precipitated by acidifying the aqueous layer.
Product is an oil or does not crystallize easily. If recrystallization fails, purify the product using silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is often effective.

Data Presentation

The following table summarizes reported yields for the Doebner reaction with various substituted anilines and benzaldehydes, which can serve as a reference for expected outcomes.

Aniline Aldehyde Product Yield (%) Reference
4-Methoxy-anilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid91[8]
4-Methyl-anilineBenzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid88[8]
AnilineBenzaldehyde2-Phenylquinoline-4-carboxylic acid85[8]
4-Chloro-anilineBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid82[6]
4-Bromo-aniline4-Chloro-benzaldehyde6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid78[6]

Note: The yields are illustrative and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Proposed Doebner Synthesis of this compound

Materials:

  • 4-Bromoaniline

  • 3-Isobutoxybenzaldehyde

  • Pyruvic acid

  • Ethanol (or Acetonitrile)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂) (optional)

  • Hydrochloric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) and 3-isobutoxybenzaldehyde (1.1 eq) in ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add a 1M aqueous solution of sodium hydroxide to the residue and stir until the solid dissolves.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde and other non-acidic impurities.

    • Carefully acidify the aqueous layer with 2M hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix 4-bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid in ethanol B 2. Reflux (e.g., 80°C) for 4-24 hours A->B C 3. Monitor by TLC B->C D 4. Cool and concentrate C->D E 5. Dissolve in aq. NaOH D->E F 6. Wash with ethyl acetate E->F G 7. Acidify with HCl to precipitate F->G H 8. Filter and dry G->H I 9. Recrystallization (e.g., from ethanol) H->I J 10. Column Chromatography (if necessary) I->J K K J->K Pure Product

Caption: Experimental workflow for the Doebner synthesis.

troubleshooting_guide cluster_low_yield Low Yield Solutions cluster_tar Tar Formation Solutions cluster_purification Purification Solutions Start Reaction Issue? LowYield Low Yield Start->LowYield TarFormation Tar Formation Start->TarFormation PurificationIssue Purification Difficulty Start->PurificationIssue LY1 Increase Temperature/Time LowYield->LY1 LY2 Use Lewis Acid Catalyst LowYield->LY2 LY3 Monitor by TLC LowYield->LY3 TF1 Dropwise Aldehyde Addition TarFormation->TF1 TF2 Lower Reaction Temperature TarFormation->TF2 TF3 Optimize Acid Concentration TarFormation->TF3 P1 Activated Charcoal Treatment PurificationIssue->P1 P2 Acid-Base Extraction PurificationIssue->P2 P3 Column Chromatography PurificationIssue->P3

Caption: Troubleshooting guide for common reaction issues.

References

Technical Support Center: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid and similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why does this compound likely exhibit poor solubility?

A1: The anticipated poor aqueous solubility of this compound can be attributed to several structural features inherent to quinoline derivatives:

  • Aromaticity and Rigidity: The quinoline core is a rigid, bicyclic aromatic system, which is predominantly hydrophobic. This structure contributes to high crystal lattice energy, requiring more energy to break apart the solid crystal for dissolution.

  • Lipophilicity: The presence of the isobutoxyphenyl and bromo substituents significantly increases the lipophilicity (fat-solubility) of the molecule, making it less compatible with aqueous environments.

  • Intermolecular Forces: Strong intermolecular forces in the solid crystalline state can make it energetically unfavorable for water molecules to solvate individual molecules.

Q2: What is the first step in addressing the solubility issues of this compound?

A2: The initial and most critical step is to determine the pH-dependent solubility profile of the compound. As a carboxylic acid, its solubility is expected to be highly dependent on the pH of the medium. In more alkaline conditions (higher pH), the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.

Q3: What are the common strategies to enhance the solubility of quinoline-4-carboxylic acid derivatives?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid.

  • Salt Formation: Reacting the carboxylic acid with a suitable base to form a more soluble salt.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization to increase the surface area available for dissolution.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome solubility challenges during your experiments.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
  • Possible Cause: The pH of the buffer is too low to maintain the ionized (soluble) form of the carboxylic acid.

  • Solution:

    • Determine the pKa of the carboxylic acid group (if not known, it can be predicted using software or assumed to be in the typical range for carboxylic acids, ~3-5).

    • Adjust the buffer pH to be at least 1-2 units above the pKa to ensure complete deprotonation and formation of the soluble carboxylate salt.[1]

    • Verify the final pH of the solution after the addition of the compound, as the compound itself can alter the pH.

    • Increase buffer capacity if the compound's acidity is overwhelming the buffer.

  • Possible Cause: The intrinsic solubility of the salt form is still low in the aqueous medium.

  • Solution:

    • Introduce a co-solvent such as DMSO, ethanol, or PEG 400 to the aqueous buffer.[1] Start with a low percentage (e.g., 1-5% v/v) and gradually increase it while monitoring for precipitation. Be mindful that high concentrations of organic solvents can affect biological assays.

    • Explore different salt forms by using various counterions, as different salts can have significantly different solubilities.

Issue 2: Difficulty dissolving the compound in organic solvents for stock solutions.
  • Possible Cause: The compound has poor solubility even in common organic solvents.

  • Solution:

    • Use a strong, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] Ensure the solvent is anhydrous as absorbed water can decrease the solubility of hydrophobic compounds.[1]

    • Apply gentle heating to the solution. Be cautious as excessive heat may lead to degradation.

    • Use sonication in an ultrasonic bath to aid in breaking up solid aggregates and enhance dissolution.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to solubility determination and enhancement.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2]

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 5.0, 7.4, 9.0)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (typically 24-48 hours) to reach equilibrium.[3]

  • After incubation, allow the samples to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Clarify the supernatant by centrifugation at high speed or by filtering through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the clarified supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: pH-Dependent Solubility Profiling

Materials:

  • Same as Protocol 1, with a wider range of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and higher).[4]

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Perform the experiment in parallel using buffers of different pH values.

  • Plot the measured solubility (on a logarithmic scale) against the pH.

  • This profile will indicate the pH at which the compound's solubility significantly increases, which corresponds to its ionization.

Protocol 3: Salt Formation for Solubility Enhancement

Materials:

  • This compound

  • A selection of pharmaceutically acceptable bases (counterions) (e.g., sodium hydroxide, potassium hydroxide, tromethamine).

  • Suitable solvent(s) for reaction and crystallization.

  • Stirring plate and stir bar.

  • Filtration apparatus.

  • Drying oven or desiccator.

Procedure:

  • Dissolve the carboxylic acid in a suitable solvent.

  • Add an equimolar amount of the selected base, either as a solid or in solution.

  • Stir the mixture at room temperature or with gentle heating to facilitate the reaction.

  • Isolate the resulting salt by precipitation (by cooling or adding an anti-solvent) or by evaporating the solvent.

  • Collect the solid salt by filtration and wash with a small amount of cold solvent.

  • Dry the salt under vacuum.

  • Determine the solubility of the newly formed salt using Protocol 1.

Protocol 4: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).

  • A common volatile organic solvent (e.g., methanol, ethanol, dichloromethane).[5]

  • Round-bottom flask.

  • Rotary evaporator.

  • Vacuum oven or desiccator.

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolve both the compound and the polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and characterize its properties (e.g., amorphous nature using PXRD, dissolution rate).

Data Presentation

Table 1: General Solubility of Quinolone-4-Carboxylic Acids in Common Solvents (Qualitative)

Solvent CategoryExamplesExpected Solubility
Aqueous Buffers (Acidic pH) pH 1-4Very Low
Aqueous Buffers (Neutral pH) pH 6-8Low to Moderate (pH-dependent)
Aqueous Buffers (Alkaline pH) pH > 8Moderate to High
Polar Aprotic Solvents DMSO, DMFGenerally Soluble
Alcohols Methanol, EthanolSparingly Soluble to Soluble
Chlorinated Solvents Dichloromethane, ChloroformSparingly Soluble
Non-polar Solvents Hexane, TolueneInsoluble

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Concentration Range (% v/v)Notes
Dimethyl Sulfoxide (DMSO) 0.1 - 10%High solubilizing power; can be toxic to cells at higher concentrations.
Ethanol 1 - 20%Commonly used; may cause protein precipitation at high concentrations.
Polyethylene Glycol (PEG 300/400) 5 - 30%Good for increasing solubility and stability; viscous.
Propylene Glycol 5 - 40%Less toxic alternative to ethanol.

Visualizations

G Solubility Enhancement Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Implementation & Evaluation start Poorly Soluble Compound sol_test Determine Aqueous Solubility (Shake-Flask) start->sol_test ph_profile pH-Dependent Solubility Profile sol_test->ph_profile ph_adjust pH Adjustment ph_profile->ph_adjust co_solvent Co-solvent System ph_profile->co_solvent salt_form Salt Formation ph_profile->salt_form solid_disp Solid Dispersion ph_profile->solid_disp formulate Prepare Formulation ph_adjust->formulate co_solvent->formulate salt_form->formulate solid_disp->formulate diss_test Dissolution Testing formulate->diss_test analyze Analyze Results diss_test->analyze end Optimized Soluble Formulation analyze->end

Caption: A general workflow for enhancing the solubility of a poorly soluble compound.

G Factors Affecting Solubility of the Target Compound cluster_molecular Molecular Properties cluster_external External Factors compound 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid quinoline Quinoline Core (Rigid, Aromatic) compound->quinoline isobutoxy Isobutoxyphenyl Group (Lipophilic) compound->isobutoxy bromo Bromo Group (Lipophilic) compound->bromo cooh Carboxylic Acid (Ionizable, pKa-dependent) compound->cooh solubility Overall Solubility quinoline->solubility decreases isobutoxy->solubility decreases bromo->solubility decreases ph pH of Medium cooh->ph cooh->solubility increases at high pH ph->cooh increases at high pH solvent Solvent Polarity solvent->solubility temp Temperature temp->solubility counterion Counterion (for salts) counterion->solubility

Caption: Logical relationships influencing the solubility of the target compound.

G Troubleshooting Flowchart for Dissolution Issues rect_node rect_node start Compound precipitates in aqueous buffer? check_ph Is pH > pKa + 2? start->check_ph Yes adjust_ph Increase buffer pH and/or capacity. check_ph->adjust_ph No still_precipitates Still precipitates? check_ph->still_precipitates Yes retest1 Retest solubility adjust_ph->retest1 retest1->check_ph add_cosolvent Add co-solvent (e.g., DMSO, EtOH). still_precipitates->add_cosolvent Yes still_precipitates2 Still precipitates? still_precipitates->still_precipitates2 Yes success Soluble still_precipitates->success No retest2 Retest solubility add_cosolvent->retest2 retest2->still_precipitates consider_alt Consider salt screening or amorphous solid dispersion. still_precipitates2->consider_alt Yes still_precipitates2->success No

Caption: A troubleshooting flowchart for addressing precipitation issues in aqueous buffers.

References

degradation of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

An important disclaimer before proceeding: Information regarding the specific degradation of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid is limited in publicly available literature. This guide is based on data from closely related quinoline-4-carboxylic acid derivatives to provide a general framework for researchers.[1] The principles and methodologies described herein should be adapted and validated for the specific compound of interest.

This technical support center provides guidance on the stability and degradation of this compound in solution. It is intended for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions that can cause the degradation of this compound in solution? A1: Quinoline-based compounds can be susceptible to degradation under various conditions, including:

  • Acidic and Basic pH: Both strong acidic and alkaline conditions can promote hydrolysis of functional groups.[1]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products, often through hydroxylation of the quinoline ring.[2]

  • Light Exposure (Photolysis): Exposure to UV or even visible light can induce photodegradation, potentially leading to decarboxylation or ring cleavage.[3][4]

  • Elevated Temperatures (Thermal Stress): High temperatures can accelerate hydrolysis and other degradation reactions.[1]

Q2: What are the likely degradation pathways for this molecule? A2: Based on the structure of quinoline-4-carboxylic acids, several degradation pathways are plausible:

  • Hydroxylation: The quinoline ring system is susceptible to hydroxylation, often forming 2-hydroxyquinoline (2-quinolinone) analogues.[5][6]

  • Decarboxylation: The carboxylic acid group at the 4-position can be lost, particularly under photolytic or thermal stress, yielding the corresponding quinoline derivative without the acid moiety.[3]

  • Ether Cleavage: The isobutoxyphenyl group contains an ether linkage that could potentially be cleaved under harsh acidic conditions.

  • Oxidation of the Isobutyl Group: The isobutyl group could be a site for oxidative degradation.[2]

Q3: How should I prepare and store stock solutions of this compound to minimize degradation? A3: To ensure the stability of your compound, follow these storage guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO or methanol.

  • Stock Solution Storage: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions.[7]

  • Aliquoting: Prepare smaller, single-use aliquots from your main stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]

  • Protection from Light: Store solutions in amber vials or wrap vials in foil to protect the compound from light-induced degradation.[1]

Q4: What is a forced degradation study and why is it important? A4: A forced degradation study, or stress testing, intentionally subjects a drug substance to harsh conditions like high heat, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate its decomposition.[8][9] These studies are crucial for:

  • Identifying potential degradation products and establishing degradation pathways.[9]

  • Demonstrating the specificity of analytical methods, ensuring that the method can separate the main compound from its degradants (a "stability-indicating" method).[1][9]

  • Understanding the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Rapid loss of parent compound peak in HPLC analysis. Compound Instability: The compound may be degrading in the analytical mobile phase or under ambient lab conditions (light, temperature).• Check the pH of your mobile phase; some quinolines are unstable in highly acidic or basic conditions.• Prepare samples immediately before analysis.• Use an autosampler with temperature control (e.g., 4°C).• Protect samples from light by using amber HPLC vials.
Inconsistent results between experimental replicates. Inconsistent Sample Handling: Variability in incubation times, temperature exposure, or freeze-thaw cycles can lead to different levels of degradation.[7]• Ensure all samples are handled identically. Use aliquots to avoid freeze-thaw cycles.[7]• Use a calibrated incubator and monitor temperatures closely.• Ensure the final concentration of solvents like DMSO is consistent across all samples.[7]
Multiple new peaks appearing in the chromatogram. Complex Degradation: The compound is likely breaking down into multiple products.[2]• This is expected in a degradation study. The goal is to identify these peaks.• Use HPLC coupled with Mass Spectrometry (LC-MS) to get mass-to-charge ratio information for each new peak, which helps in structural elucidation.[10]
No degradation observed under stress conditions. Insufficient Stress: The conditions (temperature, concentration of stressor, duration) may not be harsh enough to cause significant degradation (target degradation is typically 5-20%).• Increase the temperature (e.g., from 40°C to 60°C).[11]• Increase the concentration of the acid, base, or oxidizing agent.• Extend the duration of the stress test.[11]
Compound precipitates out of solution during the experiment. Poor Solubility: Changes in pH or temperature may have reduced the compound's solubility in the experimental medium.• Check the solubility of the compound under the specific pH and temperature conditions of your experiment.• Consider using a co-solvent if compatible with your experimental system.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The specific concentrations and conditions should be optimized for the compound of interest.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).[12]

2. Stress Conditions (perform in parallel with a control sample protected from stress):

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.[9]

  • Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3][11]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.[13]

  • Analyze by a stability-indicating HPLC-UV method.

Protocol: Stability-Indicating HPLC Method

This is a template method and must be optimized for your specific compound and its degradants.[12][13]

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[12]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water[12][14]
Mobile Phase B Acetonitrile[12]
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min[12]
Column Temp. 30 °C[12]
Detection (UV) 254 nm, 280 nm, or scan with a PDA detector to find the optimal wavelength.
Injection Vol. 10 µL[12]

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis0.1 N - 1 N HClRT to 70°CUp to 7 days[11]
Base Hydrolysis0.1 N - 1 N NaOHRT to 70°CUp to 7 days[11]
Oxidation3-30% H₂O₂Room TemperatureUp to 7 days[9]
Thermal (Dry)Solid Compound70°C (or 20°C above accelerated stability)Up to 7 days
Thermal (Wet)Compound in SolutionRefluxUp to 48 hours
PhotolyticUV/Vis Light ChamberRoom TemperaturePer ICH Q1B guidelines
Table 2: Example Data Summary from a Forced Degradation Study
Stress Condition% Degradation of Parent CompoundNumber of Degradation Products (>0.1%)Comments
Control < 1%0Compound is stable under control conditions.
0.1 N HCl, 60°C, 48h 12.5%2Major degradant at RRT 0.85.
0.1 N NaOH, 60°C, 48h 18.2%3Different degradation profile than acidic conditions.
3% H₂O₂, RT, 48h 8.9%1Single major oxidative product observed.
70°C Dry Heat, 48h 2.1%0Compound is relatively stable to dry heat.
Photostability 15.6%2Significant degradation; likely involves decarboxylation.[3]

Visualizations

Degradation_Pathway Parent 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid D1 Decarboxylation Product (Loss of CO2) Parent->D1 Photolytic Stress (UV/Vis Light) D2 Hydroxylation Product (e.g., 2-Quinolinone) Parent->D2 Oxidative Stress (H2O2) D4 Ether Cleavage Product Parent->D4 Strong Acid Hydrolysis D3 Ring Cleavage Products D2->D3 Further Oxidation

Caption: A potential degradation pathway for the target compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolysis A->B5 B6 Control A->B6 C Sample at Time Points (0, 8, 24, 48h) B1->C B2->C B3->C B4->C B5->C B6->C D Neutralize & Dilute C->D E Analyze by HPLC-UV/MS D->E F Quantify Parent & Degradants Identify Unknowns E->F

Caption: Workflow for a forced degradation study.

Logical_Relationships Cause1 High Temperature Mech1 Accelerated Hydrolysis Cause1->Mech1 Cause2 UV/Visible Light Mech2 Photolysis Cause2->Mech2 Mech4 Decarboxylation Cause2->Mech4 Cause3 Strong Acid (Low pH) Cause3->Mech1 Cause4 Strong Base (High pH) Cause4->Mech1 Cause5 Oxidizing Agent (H2O2) Mech3 Oxidation Cause5->Mech3 Effect Compound Degradation Mech1->Effect Mech2->Effect Mech3->Effect Mech4->Effect

Caption: Factors and mechanisms leading to compound degradation.

References

preventing byproduct formation in 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. The following information is designed to help overcome common challenges and prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most probable and widely applicable method for the synthesis of this compound is the Pfitzinger reaction. This reaction involves the condensation of 6-bromoisatin with 1-(3-isobutoxyphenyl)ethan-1-one in the presence of a strong base.[1][2][3]

Q2: I am observing a very low yield of the desired product. What are the likely causes?

Low yields in the Pfitzinger synthesis can be attributed to several factors:

  • Incomplete hydrolysis of 6-bromoisatin: The initial ring-opening of the isatin is a critical step.[4]

  • Suboptimal reaction temperature: The condensation and cyclization steps are sensitive to temperature. Excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[4]

  • Poor quality of starting materials: Impurities in either 6-bromoisatin or 1-(3-isobutoxyphenyl)ethan-1-one can interfere with the reaction.

  • Premature precipitation of intermediates: The salt of the intermediate keto-acid may precipitate out of solution if the solvent system is not optimal.

Q3: My final product is a dark, tarry substance that is difficult to purify. How can I prevent this?

Tar formation is a frequent issue in this type of reaction and is often caused by the acid-catalyzed polymerization of the ketone starting material or side reactions at high temperatures.[5][6] To minimize tar formation, consider the following:

  • Slow addition of reagents: Adding the ketone slowly to the basic solution of the opened isatin can help control the reaction's exothermicity.

  • Temperature control: Avoid excessive heating. Running the reaction at a lower temperature for a longer duration might be beneficial.[1]

  • pH control during workup: During the acidification step to precipitate the product, add the acid slowly with vigorous stirring to prevent localized high acidity, which can promote degradation.[1]

Q4: I am seeing a significant amount of unreacted 6-bromoisatin in my crude product. How can I improve the conversion?

Incomplete conversion of the isatin is a common problem.[1] To drive the reaction to completion, you can:

  • Increase the excess of the ketone: Using a larger excess of 1-(3-isobutoxyphenyl)ethan-1-one can help to consume more of the 6-bromoisatin.[1]

  • Optimize the base concentration: The concentration of the base (e.g., potassium hydroxide) can affect the rate of isatin ring opening.

  • Extend the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has reached completion.[1]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Issue 1: Low Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete ring-opening of 6-bromoisatin.Pre-dissolve 6-bromoisatin in the basic solution (e.g., 30% aqueous KOH) and stir for 1-2 hours before adding the ketone. A color change from deep purple to a pale straw color should be observed.[4][6]Improved formation of the isatinate salt, leading to a higher conversion to the final product.
Suboptimal reaction temperature.Maintain a consistent reflux temperature (e.g., in ethanol/water). If decomposition is suspected, try reducing the temperature and extending the reaction time.[4]Minimized byproduct formation and increased yield of the desired product.
Reactant stoichiometry.Use a molar excess of the ketone (1.5 to 2 equivalents) to drive the reaction to completion.[1]Reduced amount of unreacted 6-bromoisatin and a higher yield of the product.
Purity of starting materials.Ensure the purity of 6-bromoisatin and 1-(3-isobutoxyphenyl)ethan-1-one using appropriate analytical techniques (e.g., NMR, melting point).Consistent and reproducible yields.
Issue 2: Formation of Byproducts
Observed Byproduct Potential Cause Prevention Strategy
Decarboxylated Product: 6-Bromo-2-(3-isobutoxyphenyl)quinolineProlonged reaction at high temperatures or harsh acidic workup.[4]Reduce the reflux time and monitor the reaction progress by TLC. During workup, use a milder acid or add the acid slowly at a low temperature.
Self-condensation of Ketone: Aldol condensation products of 1-(3-isobutoxyphenyl)ethan-1-oneHigh concentration of the ketone in the presence of a strong base.[4]Add the ketone dropwise to the basic solution of the opened isatin. This keeps the instantaneous concentration of the ketone low.
Incomplete Cyclization Product: 2-((6-Bromophenyl)amino)-4-(3-isobutoxyphenyl)-4-oxobut-2-enoic acidInsufficient heating or reaction time for the final cyclization and dehydration step.Ensure the reaction is heated at a sufficient temperature for an adequate amount of time after the initial condensation. Monitor by TLC for the disappearance of intermediates.

Experimental Protocols

Pfitzinger Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Pfitzinger reaction.[4][6]

Materials:

  • 6-Bromoisatin

  • 1-(3-isobutoxyphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask, dissolve potassium hydroxide (e.g., 3-4 equivalents) in a mixture of ethanol and water. To this solution, add 6-bromoisatin (1 equivalent). Stir the mixture at room temperature for 1-2 hours. A distinct color change should be observed as the isatin ring opens.

  • Condensation: To the isatinate solution, add 1-(3-isobutoxyphenyl)ethan-1-one (1.5-2 equivalents) dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and non-polar byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add hydrochloric acid with vigorous stirring to adjust the pH to 4-5. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Visualizations

Pfitzinger Reaction Workflow

Pfitzinger_Workflow A 6-Bromoisatin + KOH (aq) B Ring Opening (Formation of Isatinate) A->B Stir at RT C Add 1-(3-isobutoxyphenyl)ethan-1-one B->C D Condensation & Cyclization (Reflux) C->D Heat E Work-up & Acidification D->E F Precipitation & Filtration E->F G Final Product F->G

Caption: General workflow for the Pfitzinger synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Check for unreacted 6-bromoisatin (TLC) Start->Q1 A1 Increase excess of ketone Extend reaction time Q1->A1 Yes Q2 Is tar formation significant? Q1->Q2 No End Yield Improved A1->End A2 Reduce temperature Slow reagent addition Q2->A2 Yes Q3 Was isatin fully dissolved before ketone addition? Q2->Q3 No A2->End A3 Ensure complete ring opening first Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting flowchart for addressing low product yield.

Potential Byproduct Formation Pathways

Byproduct_Formation Reactants 6-Bromoisatinate + 1-(3-isobutoxyphenyl)ethan-1-one Desired_Product This compound Reactants->Desired_Product Pfitzinger Reaction Byproduct2 Ketone Self-Condensation Reactants->Byproduct2 Excess Base/ High Ketone Conc. Byproduct3 Incomplete Cyclization Reactants->Byproduct3 Insufficient Heat/Time Byproduct1 Decarboxylated Product Desired_Product->Byproduct1 High Temp.

Caption: Pathways leading to the desired product and potential byproducts.

References

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

This technical support guide provides essential information on the stability, storage, and handling of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from light and sources of ignition.[2][3]

Q2: How stable is this compound at room temperature?

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[2][4] Contact with these substances could lead to degradation of the compound.

Q4: Is this compound sensitive to light or moisture?

A4: While not explicitly stated for this specific compound in the search results, a related compound, 6-Bromoquinoline-3-carboxylic acid, is noted to be light-sensitive.[3] Therefore, it is best practice to store this compound in a light-resistant container. The recommendation to store in a dry place indicates that moisture should be avoided to prevent potential hydrolysis or degradation.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). If degradation is suspected, it is advisable to use a fresh batch of the compound for future experiments.
Incompatibility with other reagents.Review all reagents used in your experiment for potential incompatibilities with acidic compounds or quinoline derivatives. Avoid using strong oxidizing agents, strong acids, or strong bases in combination with this compound unless required by a validated protocol.[2][4]
Difficulty dissolving the compound. The compound is a carboxylic acid, and its solubility can be pH-dependent.Try dissolving the compound in a slightly basic aqueous solution (e.g., using a bicarbonate or carbonate buffer) to form the more soluble carboxylate salt. Alternatively, organic solvents such as DMSO or DMF are commonly used for initial stock solutions.
Observation of new spots on TLC or peaks in HPLC analysis. Degradation of the compound.Under harsh acidic conditions and elevated temperatures, similar quinoline carboxylic acid derivatives can be susceptible to degradation. If your experimental conditions involve strong acids or high heat, consider if this could be a cause. Analyze a sample of your stock solution to ensure its purity before proceeding with experiments.
Skin, eye, or respiratory irritation during handling. The compound is classified as an irritant.[1]Always handle the compound in a well-ventilated area, preferably in a fume hood.[1][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Minimize the generation of dust.[1][2] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.[1]

Experimental Protocols

While specific experimental protocols for this exact compound were not found, a general workflow for preparing a stock solution for in vitro assays is provided below.

Preparation of a Stock Solution
  • Safety Precautions : Handle the compound in a chemical fume hood, wearing appropriate PPE (lab coat, gloves, safety goggles).

  • Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution : Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization : Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration store->dilute assay Perform Assay dilute->assay

Caption: A general experimental workflow for the preparation and use of a compound stock solution.

troubleshooting_logic start Unexpected Experimental Results check_storage Were storage conditions optimal? (cool, dry, dark) start->check_storage check_purity Is the compound pure? (Check with a fresh sample) start->check_purity check_protocol Are there harsh conditions in the protocol? (e.g., strong acids, high heat) start->check_protocol improper_storage Outcome: Compound may have degraded. Action: Use a fresh batch. check_storage->improper_storage impure_compound Outcome: Initial compound may be impure. Action: Source from a reliable vendor. check_purity->impure_compound harsh_conditions Outcome: Protocol may be causing degradation. Action: Modify protocol if possible. check_protocol->harsh_conditions

Caption: A troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS 489451-29-8). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in handling and utilizing this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and molecular weight of this compound?

The molecular formula is C20H18BrNO3, and the molecular weight is approximately 400.27 g/mol .[1][2]

Q2: What are the known hazards associated with this compound?

While specific hazard information for this exact compound is not detailed in the provided results, related bromo- and quinoline-containing compounds are often classified as irritants.[3] For example, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid is known to cause serious eye irritation.[4] It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Q3: In what solvents is this compound soluble?

Q4: How should I store this compound?

For long-term stability, it is advisable to store the solid compound in a tightly sealed container in a cool, dry, and dark place.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving the Compound

If you are experiencing issues with dissolving this compound, consider the following steps:

  • Solvent Selection: If the compound is not dissolving in a non-polar solvent, try a more polar aprotic solvent like DMSO or DMF.

  • Sonication: Gentle sonication can help to break up solid aggregates and enhance dissolution.

  • Warming: Cautiously warming the solvent may increase the solubility. However, be mindful of potential degradation at elevated temperatures.

  • pH Adjustment: For aqueous solutions, adding a base (e.g., sodium hydroxide or potassium carbonate) can deprotonate the carboxylic acid, forming a more soluble salt.

Below is a general workflow for troubleshooting solubility issues.

G start Start: Compound Undissolved solvent Select appropriate solvent (e.g., DMSO, DMF) start->solvent check1 Is it dissolved? solvent->check1 sonicate Apply sonication check2 Is it dissolved? sonicate->check2 warm Gently warm the mixture check3 Is it dissolved? warm->check3 check1->sonicate No success Compound Dissolved check1->success Yes check2->warm No check2->success Yes check3->success Yes fail Consult further literature or consider derivatization check3->fail No

Troubleshooting workflow for solubility issues.
Issue 2: Unexpected Experimental Results or Reaction Failure

If your experiment involving this compound yields unexpected results, consider the following potential issues:

  • Compound Purity: Verify the purity of your compound using an appropriate analytical technique such as NMR or LC-MS. Impurities can interfere with reactions.

  • Reaction Conditions: Quinoline compounds can be sensitive to certain reaction conditions. Ensure that the temperature, pressure, and reagents are appropriate for the desired transformation. The presence of the bromo- substituent may also influence reactivity.

  • Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect stoichiometry is a common cause of reaction failure.

The following diagram illustrates a logical approach to troubleshooting failed reactions.

G start Start: Unexpected Result purity Verify Compound Purity (NMR, LC-MS) start->purity conditions Review Reaction Conditions (Temp, Solvent, pH) purity->conditions stoichiometry Check Reagent Stoichiometry conditions->stoichiometry literature Consult Literature for Similar Reactions stoichiometry->literature rerun Rerun Experiment with Adjustments literature->rerun

Logical workflow for troubleshooting unexpected experimental outcomes.

Quantitative Data

PropertyValueSource
Molecular FormulaC20H18BrNO3[2]
Molecular Weight400.27 g/mol [1]

Experimental Protocols

While a specific experimental protocol for the use of this compound is not provided in the search results, a general procedure for its use as a starting material in a chemical reaction is outlined below.

General Protocol for a Coupling Reaction:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF, DMSO, or dioxane) via syringe.

  • Reagent Addition: Add the other reactants, catalyst, and any necessary ligands or additives to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using techniques such as column chromatography or recrystallization.

  • Characterization: Characterize the final product using NMR, mass spectrometry, and other relevant analytical methods.

References

Technical Support Center: Enhancing the Purity of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 4-bromoaniline derivatives and isobutoxy-substituted benzaldehyde or pyruvic acid derivatives.[1] Incomplete cyclization or side reactions can also lead to isomeric byproducts or related quinoline derivatives.[2] Residual solvents from the reaction or initial purification steps are also a common source of impurity.

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying the purity and detecting non-volatile impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying residual solvents or structurally similar impurities. Mass Spectrometry (MS) can confirm the molecular weight of the desired product and identify unknown impurities.[2]

Q3: My compound appears as a sticky solid or oil after initial synthesis. How can I solidify it for further purification?

The oily or sticky nature of the crude product often indicates the presence of residual solvents or low-melting impurities.[1] Initially, drying the product under a high vacuum can help remove volatile solvents. If the product remains non-solid, trituration with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) can help induce precipitation or crystallization.

Q4: I am observing product decomposition during silica gel column chromatography. What can be done to prevent this?

Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4] The basic nitrogen atom in the quinoline ring can interact with acidic silanol groups on the silica surface. To mitigate this, consider the following strategies:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[4] This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Less acidic stationary phases like neutral or basic alumina can be suitable alternatives for acid-sensitive compounds.[4]

  • Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the time your compound is in contact with the stationary phase.[4]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
SymptomPossible CauseSuggested Solution
Oiling out instead of crystallization. The compound may be too soluble in the chosen solvent, or the solution is being cooled too quickly.[5]Try a more dilute solution by adding more solvent.[5] Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Consider a binary solvent system where an anti-solvent is slowly added to a solution of the compound in a good solvent at an elevated temperature until turbidity is observed.[5]
No crystal formation upon cooling. The solution may be too dilute, or nucleation is not occurring.Concentrate the solution by slowly evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of the pure compound.[5]
Purity does not improve significantly after recrystallization. The chosen solvent may not be effective at discriminating between the product and impurities.A systematic solvent screening is recommended. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a solvent that dissolves the compound when hot but has low solubility when cold.[5][6]
Issue 2: Poor Separation During Column Chromatography
SymptomPossible CauseSuggested Solution
Multiple overlapping spots on TLC, even with different solvent systems. Impurities have very similar polarities to the desired product.Optimize the mobile phase by screening various solvent systems using Thin Layer Chromatography (TLC).[4] Aim for an Rf value of approximately 0.3-0.4 for the target compound. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4]
Streaking or tailing of the product spot on the TLC plate. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.Add a modifier to the mobile phase, such as a small amount of acetic or formic acid, to improve the peak shape of the carboxylic acid.[4] Ensure the amount of crude material loaded is appropriate for the column size (a general rule is a ratio of at least 30:1 of silica gel to crude material by weight).[4]
Product is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a chosen solvent at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[5]

  • Dissolution: In a larger flask, add the crude compound and the selected solvent. Heat the mixture while stirring until the compound is fully dissolved.[5]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[5]

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum.[5]

General Column Chromatography Protocol
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for quinoline derivatives can be a mixture of hexane and ethyl acetate or dichloromethane.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent system identified by TLC. Pack the column with this slurry, ensuring there are no air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase.[4] Apply gentle pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in separate test tubes.[4]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC and UV visualization. Combine the fractions containing the pure product.[4]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[4]

Data Presentation

Table 1: Hypothetical Purity Improvement via Different Purification Techniques

Purification MethodInitial Purity (by HPLC Area %)Final Purity (by HPLC Area %)Yield (%)
Recrystallization (Ethanol/Water)85%95%70%
Column Chromatography (Silica Gel, Hexane:EtOAc gradient)85%98%60%
Sequential Recrystallization and Column Chromatography85%>99%50%

Visualizations

experimental_workflow crude Crude Product (this compound) recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (HPLC, NMR, MS) recrystallization->purity_analysis waste Impurities/Mother Liquor recrystallization->waste column_chromatography->purity_analysis column_chromatography->waste pure_product Pure Product (>99% Purity) purity_analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity Issue Identified is_oiling_out Product 'oiling out' during recrystallization? start->is_oiling_out slow_cooling Action: Use slower cooling rate or change solvent system is_oiling_out->slow_cooling Yes is_decomposing Decomposition on silica gel column? is_oiling_out->is_decomposing No end Purity Enhanced slow_cooling->end deactivate_silica Action: Deactivate silica with NEt3 or use alumina is_decomposing->deactivate_silica Yes poor_separation Poor separation of spots on TLC? is_decomposing->poor_separation No deactivate_silica->end optimize_mobile_phase Action: Optimize mobile phase or use gradient elution poor_separation->optimize_mobile_phase Yes poor_separation->end No optimize_mobile_phase->end

Caption: A troubleshooting decision tree for common purification challenges.

References

Validation & Comparative

A Comparative Analysis of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a representative 2-aryl-quinoline-4-carboxylic acid derivative, Compound 3 , and its analogues, focusing on their potency as inhibitors of dihydroorotate dehydrogenase (DHODH). Due to the limited publicly available biological data for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, this guide utilizes data for structurally related compounds to provide a meaningful comparison within this chemical class. The selected compounds are evaluated against the well-established DHODH inhibitor, Brequinar, to benchmark their performance.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and has emerged as a promising strategy in cancer therapy. The 2-aryl-quinoline-4-carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a selected 2-aryl-quinoline-4-carboxylic acid derivative (Compound 3 ) and a more potent, structurally related analog (Compound 41 ) against human DHODH. Brequinar is included as a reference compound. The data is extracted from a study on the design and synthesis of 4-quinoline carboxylic acids as DHODH inhibitors.[1]

CompoundStructureDHODH IC₅₀ (µM)[1]HCT-116 IC₅₀ (µM)[1]MIA PaCa-2 IC₅₀ (µM)[1]
Compound 3 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-6-fluoro-3-methylquinoline-4-carboxylic acid0.250 ± 0.11--
Compound 41 6-fluoro-2-(2'-fluoro-5'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid0.0097 ± 0.0014--
Brequinar 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid sodium saltWidely documented--

Note: Specific IC₅₀ values for Brequinar can vary depending on assay conditions but it is a potent inhibitor, often used as a benchmark. The original study did not provide cellular IC₅₀ values for all compounds listed in the enzymatic assay table.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Product Quinoline-4-Carboxylic_Acids 2-Aryl-Quinoline- 4-Carboxylic Acids Quinoline-4-Carboxylic_Acids->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

DHODH Catalyzed Reaction and its Role in Cell Proliferation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Synthesis Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids DHODH_Assay DHODH Enzymatic Inhibition Assay Synthesis->DHODH_Assay Cell_Culture Cancer Cell Line Culture (e.g., HCT-116, MIA PaCa-2) Synthesis->Cell_Culture IC50_Determination IC50 Value Determination DHODH_Assay->IC50_Determination MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Cellular_IC50 Cellular IC50 Determination MTT_Assay->Cellular_IC50

Workflow for Evaluating DHODH Inhibitors.

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture is prepared containing the assay buffer, Coenzyme Q10, and DCIP.

  • The recombinant human DHODH enzyme is added to the mixture.

  • The enzyme solution is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) for 30 minutes at 25°C to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.

  • The decrease in absorbance at 600-650 nm, corresponding to the reduction of DCIP, is monitored over time using a microplate reader.

  • The rate of DCIP reduction is proportional to the DHODH activity.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MIA PaCa-2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours).

  • Following the incubation, the MTT solution is added to each well and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • A solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

References

A Comparative Guide to 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid and other substituted quinoline-4-carboxylic acid derivatives, focusing on their potential as therapeutic agents. The information presented is collated from recent studies to illuminate structure-activity relationships, mechanisms of action, and potential therapeutic applications of this important class of compounds.

Introduction to Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The therapeutic efficacy of these compounds is significantly influenced by the nature and position of substituents on the quinoline ring system.

This guide will focus on the comparative analysis of 2-aryl-quinoline-4-carboxylic acids, a class to which this compound belongs. While specific experimental data for this particular molecule is not extensively available in the public domain, we will draw comparisons with structurally related and well-characterized derivatives to infer its potential biological profile.

Anticancer Activity: A Comparative Overview

Substituted quinoline-4-carboxylic acids have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant mechanism of anticancer activity for certain quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth.[4]

The structure-activity relationship (SAR) studies have identified three critical regions for potent DHODH inhibition by quinoline-4-carboxylic acid analogs:

  • C2 Position: Requires bulky, hydrophobic substituents.

  • C4 Position: A carboxylic acid group is essential for activity.

  • Benzo Portion of the Quinoline Ring: Appropriate substitutions enhance inhibitory activity.[5]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DHODH->Orotate Product Quinoline-4-Carboxylic Acid Derivative Quinoline-4-Carboxylic Acid Derivative Quinoline-4-Carboxylic Acid Derivative->DHODH Inhibits DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Tumor Growth Tumor Growth DNA/RNA Synthesis->Tumor Growth

Histone Deacetylase (HDAC) Inhibition

Recent research has explored the use of 2-substituted phenylquinoline-4-carboxylic acids as the "cap" group in histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. One study identified a 2-phenylquinoline-4-carboxylic acid derivative (Compound D28) that exhibited selective inhibition of HDAC3.[6]

HDAC_Inhibition_Workflow Histone Acetylation Histone Acetylation HDACs HDACs Histone Acetylation->HDACs Deacetylation Chromatin Condensation Chromatin Condensation HDACs->Chromatin Condensation Apoptosis Apoptosis HDACs->Apoptosis Suppresses Gene Expression Gene Expression 2-Phenylquinoline-4-Carboxylic Acid Derivative 2-Phenylquinoline-4-Carboxylic Acid Derivative 2-Phenylquinoline-4-Carboxylic Acid Derivative->HDACs Inhibits 2-Phenylquinoline-4-Carboxylic Acid Derivative->Apoptosis Induces Chromatin Condensation->Gene Expression Repression

Comparative Quantitative Data

The following table summarizes the anticancer activity of selected 2-aryl-quinoline-4-carboxylic acid derivatives from the literature. This data provides a benchmark for the potential efficacy of this compound.

Compound IDStructureTargetIC50 (µM)Cell LineReference
Brequinar Analog 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acidDHODH0.250 ± 0.11-[5]
Compound 10g 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine-< 1.0Human tumor cell lines[7]
Compound D28 2-phenyl-quinoline-4-carboxylic acid derivativeHDAC324.45-[6]
Compound 5a4 2-phenyl-quinoline-4-carboxylic acid derivativeAntibacterial64 µg/mL (MIC)S. aureus[8]

Anti-inflammatory Activity

Quinoline-related carboxylic acids have demonstrated significant anti-inflammatory properties.[3] Studies have shown that certain quinoline-4-carboxylic acids can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a key process in the inflammatory response.[9]

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activates Pro-inflammatory Mediators (e.g., NO) Pro-inflammatory Mediators (e.g., NO) Macrophage->Pro-inflammatory Mediators (e.g., NO) Inflammation Inflammation Pro-inflammatory Mediators (e.g., NO)->Inflammation Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic Acid->Macrophage Inhibits NO production

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Anticancer Activity Assay (MTT Assay)[1]

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Formazan Solubilization cluster_2 Data Analysis Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plates->Incubate for 24h Treat with quinoline derivatives Treat with quinoline derivatives Incubate for 24h->Treat with quinoline derivatives Incubate for 48-72h Incubate for 48-72h Treat with quinoline derivatives->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Remove medium and add DMSO Remove medium and add DMSO Incubate for 4h->Remove medium and add DMSO Measure absorbance at 570 nm Measure absorbance at 570 nm Remove medium and add DMSO->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives and incubated for an additional 48-72 hours.[1]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)[10]
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the quinoline derivatives for a specific period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compounds is calculated relative to the LPS-treated control group.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct experimental data for this compound is limited in publicly accessible literature, the analysis of structurally similar compounds suggests its potential as an anticancer or anti-inflammatory agent. The presence of a bulky, hydrophobic isobutoxyphenyl group at the C2 position and a bromo substituent on the quinoline core aligns with the established structure-activity relationships for DHODH inhibition and general cytotoxic activity. Further experimental evaluation of this specific compound is warranted to fully elucidate its biological activity and therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

A Comparative Guide to the Kinase Inhibitory Profile of 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and Known CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitory activity of 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid against established, commercially available inhibitors of Protein Kinase CK2 (formerly Casein Kinase 2). The data presented is intended to offer an objective overview for researchers engaged in kinase inhibitor discovery and development.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle regulation, DNA repair, and signal transduction. Its constitutive activity and its involvement in the phosphorylation of a multitude of substrates underscore its importance in maintaining cellular homeostasis. Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.

Overview of Compared Kinase Inhibitors

This guide focuses on the following compounds:

  • 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound Q): A quinoline-4-carboxylic acid derivative identified as an inhibitor of protein kinase CK2.

  • 4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB): A widely used, commercially available, and selective ATP-competitive inhibitor of CK2.

  • CX-4945 (Silmitasertib): A potent and selective, orally bioavailable small molecule inhibitor of CK2 that has been evaluated in clinical trials.[1][2][3][4]

  • D11 (1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl]dibenzo(b,d)furan-2,7-diol): A potent and selective inhibitor of protein kinase CK2 identified from the NCI/NIH Diversity Set Library.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared compounds against Protein Kinase CK2. It is important to note that IC50 values can vary based on experimental conditions such as ATP concentration and the specific protein kinase construct used.

CompoundTarget KinaseIC50 (µM)
7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound Q)CK218.2
4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB)CK20.9 - 1.6
CX-4945 (Silmitasertib)CK20.001
D11CK20.001-0.002

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are the protocols for the in vitro kinase assays used to determine the inhibitory activities of the compounds.

In Vitro Kinase Assay for 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound Q)

The inhibitory activity of Compound Q was determined using a radiolabeled ATP filter-binding assay as described by Syniugin et al. (2016).[2]

  • Kinase: Recombinant human protein kinase CK2.

  • Substrate: A specific peptide substrate for CK2.

  • Reaction Mixture: The kinase reaction is performed in a buffer containing Tris-HCl (pH 7.5), MgCl₂, and the peptide substrate.

  • Inhibitor Addition: Serial dilutions of the inhibitor stock solution are added to the reaction mixture to determine the IC50 concentration.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is incubated for a specified time at 30°C.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated from the dose-response curves, representing the mean of triplicate experiments.

General In Vitro Kinase Assay for TBB, CX-4945, and D11

The inhibitory activities of TBB, CX-4945, and D11 are typically determined using a similar radiometric kinase assay or a non-radioactive method such as an ADP-Glo™ kinase assay.

  • Kinase: Recombinant human CK2α, CK2α', or the CK2 holoenzyme.

  • Substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

  • Reaction Buffer: Typically contains a buffer such as Tris-HCl or HEPES at a physiological pH, MgCl₂, and a reducing agent like DTT.

  • ATP: [γ-³²P]ATP or unlabeled ATP is used, often at a concentration close to the Km value for CK2 to ensure accurate IC50 determination.

  • Inhibitor Preparation: Inhibitors are dissolved in DMSO and serially diluted to the desired concentrations.

  • Assay Procedure:

    • The kinase, substrate, and inhibitor are pre-incubated in the reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

    • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid or EDTA).

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on a phosphocellulose filter, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a scintillation counter.

    • ADP-Glo™ Assay: The amount of ADP produced is measured through a coupled enzymatic reaction that generates a luminescent signal, which is read by a luminometer.

  • Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_ck2 CK2 Activation cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors, Stress, etc. CK2 Protein Kinase CK2 Growth_Factors->CK2 Akt_mTOR PI3K/Akt/mTOR CK2->Akt_mTOR Wnt Wnt/β-catenin CK2->Wnt NFkB NF-κB Signaling CK2->NFkB Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Wnt->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Inhibitor Kinase Inhibitor (e.g., Compound Q) Inhibitor->CK2

Caption: Key signaling pathways regulated by Protein Kinase CK2 and the point of inhibition.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, Buffer, and Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Combine Kinase, Substrate, and Inhibitor in Assay Plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP (e.g., [γ-³²P]ATP) to Initiate Phosphorylation Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C for a Defined Time Initiate_Reaction->Incubation Stop_Reaction Terminate Reaction (e.g., add Phosphoric Acid) Incubation->Stop_Reaction Detection Separate and Quantify Phosphorylated Substrate Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid and its analogs. By systematically exploring the impact of structural modifications at key positions, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic agents.

Core Structure and Key Positions for Modification

The parent compound, this compound, possesses several key regions where structural variations can significantly influence its pharmacological profile. These include the quinoline core, the C2-aryl substituent, the C4-carboxylic acid, and the C6-bromo substituent. Understanding the contribution of each component is paramount for optimizing biological activity.

Structure-Activity Relationship Analysis

The biological activity of quinoline-4-carboxylic acid derivatives is intricately linked to the nature and position of their substituents. The following sections dissect the anticipated impact of modifications at each key position, drawing parallels from studies on related 2-aryl-quinoline-4-carboxylic acids.

The Crucial Role of the C2-Aryl Substituent

The substituent at the C2 position of the quinoline ring is a major determinant of biological activity. For many quinoline-4-carboxylic acids, a bulky and hydrophobic group at this position is essential for potent activity.[1]

  • The Isobutoxyphenyl Group : The 3-isobutoxyphenyl group in the parent compound contributes to its lipophilicity, which can enhance cell membrane permeability. The position of the isobutoxy group on the phenyl ring (meta in this case) also influences the overall conformation and binding interactions with target proteins. Modifications to the alkoxy chain length and branching can be explored to optimize hydrophobic interactions.

  • Aryl Ring Modifications : Substitution on the phenyl ring can modulate electronic properties and provide additional interaction points. Electron-withdrawing or electron-donating groups can alter the molecule's reactivity and binding affinity. For instance, the introduction of hydrogen bond donors or acceptors can lead to new interactions within a target's active site.

The Indispensable C4-Carboxylic Acid

The carboxylic acid moiety at the C4 position is a critical feature for the biological activity of many compounds in this class. It is often involved in crucial binding interactions, such as forming salt bridges with positively charged residues in the active site of target enzymes.[1]

  • Bioisosteric Replacement : While essential, the carboxylic acid group can sometimes lead to unfavorable pharmacokinetic properties. Replacing it with bioisosteres—functional groups with similar physical and chemical properties—is a common strategy in drug design to improve metabolic stability and membrane permeability.[4] Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides.[4]

The Influence of the C6-Bromo Substituent

Halogen atoms, such as the bromine at the C6 position, can significantly impact a molecule's physicochemical properties and biological activity.

  • Lipophilicity and Binding : The bromo group increases the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Several 6-bromoquinoline derivatives have demonstrated potent anticancer activities.[5][6][7]

  • Exploring Other Halogens : Replacing bromine with other halogens like chlorine or fluorine can fine-tune the electronic and steric properties of the quinoline core, potentially leading to altered activity or selectivity.

Comparative Activity of Analogs

Position of Modification Substituent Predicted Impact on Anticancer Activity Rationale
C2-Phenyl Ring Electron-withdrawing groups (e.g., -NO₂, -CF₃)Potentially IncreasedCan enhance binding interactions and cellular uptake.
Electron-donating groups (e.g., -OCH₃, -CH₃)VariableMay increase or decrease activity depending on the specific target.
Additional bulky hydrophobic groupsPotentially IncreasedCan enhance hydrophobic interactions within the binding pocket.[1]
C4-Position Esterification of carboxylic acidDecreased in vitro, potentially increased in vivoMasks the key interacting group; may act as a prodrug.
Replacement with tetrazolePotentially Maintained or ImprovedA common bioisostere for carboxylic acid, may improve pharmacokinetic properties.[4]
C6-Position Replacement of Bromo with ChloroPotentially MaintainedSimilar halogen with slightly different electronic and steric properties.
Replacement of Bromo with FluoroPotentially AlteredFluorine can alter metabolic stability and binding interactions.
Removal of Bromo groupPotentially DecreasedThe bromo group often contributes positively to activity.[5]

Potential Signaling Pathways and Mechanisms of Action

Quinoline-4-carboxylic acid derivatives have been shown to exert their biological effects through various mechanisms, often by inhibiting key enzymes involved in cellular signaling pathways. Based on the activities of structurally related compounds, potential targets for this compound analogs include Dihydroorotate Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), and G-protein coupled receptor 81 (GPR81).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation.[8] Inhibition of DHODH can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[9]

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Proliferation Cell Proliferation Apoptosis Apoptosis QuinolineAnalog 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid analog QuinolineAnalog->DHODH Inhibition DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA DNA_RNA->Proliferation

Caption: Inhibition of the DHODH pathway by quinoline analogs.

Sirtuin 3 (SIRT3) Modulation

SIRT3 is a mitochondrial deacetylase that plays a complex, context-dependent role in cancer, acting as both a tumor suppressor and an oncogene.[10][11] It regulates mitochondrial metabolism and reactive oxygen species (ROS) homeostasis.[12][13]

SIRT3_Pathway QuinolineAnalog 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid analog SIRT3 SIRT3 QuinolineAnalog->SIRT3 Inhibition MitochondrialProteins Mitochondrial Proteins (e.g., SOD2, IDH2) SIRT3->MitochondrialProteins Deacetylation Apoptosis Apoptosis ROS ROS Homeostasis MitochondrialProteins->ROS Metabolism Mitochondrial Metabolism MitochondrialProteins->Metabolism CellSurvival Cell Survival & Proliferation ROS->CellSurvival Metabolism->CellSurvival

Caption: Modulation of the SIRT3 signaling pathway.

G-protein Coupled Receptor 81 (GPR81) Agonism/Antagonism

GPR81 is a receptor for lactate and its activation can influence various cellular processes, including lipolysis and angiogenesis.[14][15] In the context of cancer, GPR81 signaling can promote a malignant phenotype.[16]

GPR81_Pathway Lactate Lactate GPR81 GPR81 Lactate->GPR81 QuinolineAnalog 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid analog QuinolineAnalog->GPR81 Modulation Gi Gi GPR81->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Downstream Downstream Signaling (e.g., PKA, CREB) cAMP->Downstream Angiogenesis Angiogenesis & Cell Survival Downstream->Angiogenesis

Caption: GPR81 signaling pathway and potential modulation.

Experimental Protocols

The synthesis and biological evaluation of this compound analogs would typically involve the following experimental procedures.

Synthesis via Doebner Reaction

A common and versatile method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[17][18][19]

General Procedure:

  • A mixture of an appropriately substituted aniline (e.g., 4-bromoaniline), an aryl aldehyde (e.g., 3-isobutoxybenzaldehyde), and pyruvic acid is prepared in a suitable solvent, such as ethanol or a green solvent system like water and ethylene glycol.[18][19]

  • The reaction mixture is heated to reflux, often in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like BF₃·THF.[19][20]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Doebner_Reaction cluster_reactants Reactants Aniline Substituted Aniline Reaction Doebner Reaction (Heat, Catalyst) Aniline->Reaction Aldehyde Aryl Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 2-Aryl-quinoline-4-carboxylic acid Reaction->Product

Caption: Workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[21]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[21]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End Results Analyze->End

Caption: Experimental workflow for the MTT assay.

Conclusion

The this compound scaffold presents a promising framework for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships is critical for guiding the design of analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. By systematically modifying the C2-aryl substituent, the C4-carboxylic acid moiety, and the C6-bromo group, researchers can fine-tune the biological activity of these compounds. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for the continued exploration and optimization of this important class of molecules in the quest for new and effective drugs.

References

In Vivo Comparative Analysis of Quinoline Carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vivo studies involving quinoline carboxamide derivatives, with a focus on Tasquinimod, a well-documented example in this class. Due to the limited availability of in vivo data on 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, this guide centers on Tasquinimod as a representative compound to illustrate the anti-tumor and immunomodulatory effects observed in preclinical cancer models.

Introduction to Tasquinimod and its Analogs

Tasquinimod is a second-generation quinoline-3-carboxamide analog that has undergone extensive investigation for its therapeutic potential in various cancers, particularly prostate cancer, and multiple myeloma.[1] It is known to exert its anti-tumor effects not through direct cytotoxicity, but by modulating the tumor microenvironment, primarily by targeting immunosuppressive myeloid cells.[1][2] This immunomodulatory activity makes it a compelling candidate for combination therapies with other anti-cancer treatments.

In Vivo Efficacy of Tasquinimod

In vivo studies have consistently demonstrated the ability of Tasquinimod to inhibit tumor growth and progression in various murine cancer models.

Prostate Cancer Models

In a murine model of castration-resistant prostate cancer using Myc-CaP cells, Tasquinimod administered at a dose of 10 mg/kg/day in the drinking water significantly inhibited tumor growth.[1] These studies have highlighted Tasquinimod's potential in advanced prostate cancer.

Multiple Myeloma Models

In the 5TGM1 and 5T33 immunocompetent murine models of multiple myeloma, daily oral administration of Tasquinimod at 30 mg/kg resulted in a significant reduction in tumor load in the bone marrow.[2] In the 5TGM1 model, a decrease in serum M-protein levels, a key biomarker for multiple myeloma, was also observed.[2]

Combination Therapy

Preclinical studies have also explored the synergistic effects of Tasquinimod with other cancer therapies. In murine models, Tasquinimod has been shown to enhance the efficacy of cancer immunotherapies.[1] Furthermore, in models of myelofibrosis, Tasquinimod has demonstrated synergistic effects when combined with JAK or BET inhibitors, leading to reduced spleen size and prolonged survival.[3]

Quantitative Data Summary

CompoundCancer ModelDosing RegimenKey Efficacy ReadoutsReference
Tasquinimod Myc-CaP Prostate Cancer (murine)10 mg/kg/day in drinking waterSignificant inhibition of tumor growth[1]
Tasquinimod 5TGM1 Multiple Myeloma (murine)30 mg/kg/day in drinking waterSignificant reduction in bone marrow tumor load; Decreased serum M-protein levels[2]
Tasquinimod 5T33 Multiple Myeloma (murine)30 mg/kg/day in drinking waterSignificant reduction in bone marrow plasmacytosis[2]

Mechanism of Action and Signaling Pathways

Tasquinimod's primary mechanism of action involves the modulation of the tumor immune microenvironment. It targets myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), shifting them from an immunosuppressive to an immunostimulatory phenotype.

One of the key molecular targets of Tasquinimod is S100A9, an inflammatory protein that plays a crucial role in the recruitment and function of MDSCs.[1] By binding to S100A9, Tasquinimod inhibits its interaction with its receptors, such as Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE), thereby impeding the immunosuppressive functions of myeloid cells.[4] This leads to an increase in T-cell activation and a more robust anti-tumor immune response.

In the context of multiple myeloma, Tasquinimod has also been shown to have direct anti-myeloma effects by inhibiting the expression of the c-Myc oncogene.[4]

Tasquinimod_Signaling_Pathway Tasquinimod's Proposed Mechanism of Action Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 binds & inhibits c_Myc c-Myc Tasquinimod->c_Myc inhibits expression TLR4_RAGE TLR4 / RAGE S100A9->TLR4_RAGE activates MDSC_TAM MDSCs / TAMs (Immunosuppressive) TLR4_RAGE->MDSC_TAM promotes T_cell T-cell Activation MDSC_TAM->T_cell inhibits Tumor_Growth Tumor Growth T_cell->Tumor_Growth inhibits Myeloma_Cell Myeloma Cell Growth c_Myc->Myeloma_Cell promotes

Caption: Proposed mechanism of action for Tasquinimod.

Experimental Protocols

In Vivo Tumor Growth Studies (Prostate Cancer)
  • Cell Line: Castration-resistant Myc-CaP cells.

  • Animal Model: Male FVB mice, castrated.

  • Tumor Inoculation: 1 x 10^6 Myc-CaP cells were inoculated subcutaneously in the right flank.

  • Treatment Groups: Animals were randomized into treatment groups: vehicle control, and Tasquinimod (10 mg/kg/day administered in the drinking water).

  • Monitoring: Tumor size was measured twice a week using calipers.

  • Endpoint: At the end of the 3- to 4-week experiment, tumors and spleens were collected for further analysis.[1]

In Vivo Tumor Growth Studies (Multiple Myeloma)
  • Animal Models: 5TGM1 (moderate tumor growth) and 5T33 (aggressive tumor growth) immunocompetent murine models.

  • Tumor Inoculation: Mice were injected with myeloma cells.

  • Treatment: On the second day after tumor cell injection, mice were randomized to a control group (vehicle) or a treatment group receiving 30 mg/kg of Tasquinimod in their drinking water.

  • Treatment Duration: 35 days for the 5TGM1 model and 21 days for the 5T33 model.

  • Monitoring: Tumor load in the bone marrow was assessed by flow cytometry for GFP+ tumor cells (5TGM1 model) or bone marrow plasmacytosis (5T33 model). Serum M-protein levels were also measured.[2]

In_Vivo_Experimental_Workflow General In Vivo Efficacy Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., FVB mice, C57BL/KaLwRijHsd mice) Inoculation Subcutaneous or Intravenous Inoculation Animal_Model->Inoculation Cell_Line Prepare Tumor Cells (e.g., Myc-CaP, 5TGM1) Cell_Line->Inoculation Randomization Randomize into Treatment Groups Inoculation->Randomization Treatment Administer Tasquinimod (e.g., in drinking water) Randomization->Treatment Monitoring Monitor Tumor Growth (Calipers, Bioluminescence) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, Flow Cytometry, Histology, Biomarkers) Monitoring->Endpoint

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for evaluating the cross-reactivity of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, a novel quinoline derivative. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and presents a comparative landscape based on the analysis of structurally related quinoline-based kinase inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, many of which are kinase inhibitors. The therapeutic success of these molecules is intrinsically linked to their selectivity – their ability to modulate a specific target with high potency while minimizing interactions with other proteins, particularly within the vast and structurally similar kinome. Off-target binding can lead to unforeseen side effects, toxicity, or even polypharmacology that may be beneficial or detrimental depending on the context.

A Landscape of Selectivity: Hypothetical Comparison

To illustrate how the cross-reactivity of a novel compound like this compound would be assessed, the following table presents a hypothetical binding profile against a panel of representative kinases. This data is modeled on typical results obtained for quinoline-based inhibitors and serves as a template for interpreting future experimental findings.

Target KinaseClassIC50 (nM) for Compound XIC50 (nM) for Sibling Compound YSelectivity Score (Compound X)
Primary Target Tyrosine Kinase 15 25 -
Off-Target 1Serine/Threonine Kinase1,500800100
Off-Target 2Tyrosine Kinase2,3003,500153
Off-Target 3Lipid Kinase>10,000>10,000>667
Off-Target 4Atypical Kinase8501,20057

Note: The Selectivity Score is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target. A higher score indicates greater selectivity.

Deciphering Selectivity: Key Experimental Protocols

The determination of a compound's cross-reactivity profile relies on a suite of robust and high-throughput experimental techniques. These assays are designed to quantify the interaction between the compound and a broad range of biological targets.

Kinase Selectivity Profiling Panels

A primary method for assessing the selectivity of kinase inhibitors involves screening against a large panel of purified kinases. These panels can range from a few dozen to nearly the entire human kinome.

  • Radiometric Assays: This classic method measures the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate by the kinase.[1] A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein in the presence of a ligand.[2] Binding of a compound stabilizes the protein, leading to an increase in its melting temperature (Tm). The shift in Tm can be used to determine binding affinity. This method is advantageous as it does not require an active enzyme or a known substrate.[2]

Cellular Target Engagement Assays

While in vitro assays are crucial, confirming target engagement within a cellular context is a critical step to understand a compound's behavior in a more physiologically relevant system.

  • Cellular Thermal Shift Assay (CETSA®): This powerful method assesses target engagement in intact cells or cell lysates.[3] The principle is similar to DSF; drug binding stabilizes the target protein against thermal denaturation. By heating the cells or lysate to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble target protein remaining (e.g., by Western blot or mass spectrometry), a thermal shift curve can be generated to confirm target binding.[3]

Visualizing the Path to Selectivity

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel chemical entity.

G cluster_0 In Silico & Initial Screening cluster_3 Lead Optimization A Novel Compound Synthesis (6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid) B Computational Modeling (Docking, Pharmacophore) A->B C Primary Target Assay (Biochemical or Cellular) A->C D Broad Kinome Panel (e.g., Radiometric, DSF) C->D E Cellular Target Engagement (e.g., CETSA®) C->E F IC50/Kd Determination D->F E->F G Selectivity Score Calculation F->G H Identification of Off-Targets G->H I Structure-Activity Relationship (SAR) Studies H->I J Refined Compound Design I->J J->A

Caption: Workflow for assessing compound selectivity.

The Path Forward

The journey of a drug candidate from initial synthesis to clinical application is paved with rigorous testing and optimization. For this compound, the next critical step will be to subject it to comprehensive selectivity profiling using the methodologies outlined in this guide. The resulting data will be instrumental in shaping its future development, enabling researchers to build a clear picture of its therapeutic potential and safety profile. Through a systematic and multi-faceted approach to understanding cross-reactivity, the scientific community can continue to advance the development of safer and more effective medicines.

References

A Comparative Analysis of Synthetic Routes for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent synthetic routes for the preparation of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The routes discussed are the Doebner reaction and the Pfitzinger reaction, both well-established methods for the synthesis of quinoline-4-carboxylic acids. This comparison aims to assist researchers in selecting the most suitable pathway based on factors such as starting material availability, reaction conditions, and overall efficiency.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Doebner ReactionRoute 2: Pfitzinger Reaction
Starting Materials 4-bromoaniline, 3-isobutoxybenzaldehyde, pyruvic acid5-bromoisatin, 1-(3-isobutoxyphenyl)ethan-1-one
Reaction Type Three-component condensationTwo-component condensation and rearrangement
Catalyst/Reagent Acid catalyst (e.g., BF₃·THF)Base (e.g., KOH)
Solvent AcetonitrileEthanol
Estimated Yield Good to excellentModerate to good
Key Advantages Convergent, one-pot reactionUtilizes readily available isatin chemistry
Potential Challenges Potential for side-product formationSynthesis of the substituted acetophenone may be required

Route 1: The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] For the synthesis of the target molecule, this route utilizes 4-bromoaniline, 3-isobutoxybenzaldehyde, and pyruvic acid.

Experimental Protocol

A solution of 4-bromoaniline (1.1 equivalents) and 3-isobutoxybenzaldehyde (1.0 equivalent) in acetonitrile is treated with a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid. The mixture is stirred, and then pyruvic acid (1.2 equivalents) is added. The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the product precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Logical Workflow for the Doebner Reaction

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation 4-bromoaniline 4-bromoaniline Reaction_Vessel One-pot Reaction (Acetonitrile, Acid Catalyst, Heat) 4-bromoaniline->Reaction_Vessel 3-isobutoxybenzaldehyde 3-isobutoxybenzaldehyde 3-isobutoxybenzaldehyde->Reaction_Vessel pyruvic acid pyruvic acid pyruvic acid->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Workflow of the Doebner Reaction.

Route 2: The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group, in the presence of a base.[2][3] To synthesize the target molecule, 5-bromoisatin is reacted with 1-(3-isobutoxyphenyl)ethan-1-one.

Experimental Protocol

To a solution of potassium hydroxide in ethanol, 5-bromoisatin (1.0 equivalent) is added, and the mixture is stirred. Subsequently, 1-(3-isobutoxyphenyl)ethan-1-one (1.1 equivalents) is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is partially evaporated. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Logical Workflow for the Pfitzinger Reaction

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation 5-bromoisatin 5-bromoisatin Reaction_Vessel Condensation Reaction (Ethanol, KOH, Heat) 5-bromoisatin->Reaction_Vessel 1-(3-isobutoxyphenyl)ethan-1-one 1-(3-isobutoxyphenyl)ethan-1-one 1-(3-isobutoxyphenyl)ethan-1-one->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Workflow of the Pfitzinger Reaction.

Concluding Remarks

Both the Doebner and Pfitzinger reactions represent viable and effective methods for the synthesis of this compound. The choice between the two routes will likely be determined by the availability and cost of the respective starting materials. The Doebner reaction offers a convergent, one-pot approach, which can be advantageous in terms of operational simplicity. The Pfitzinger reaction, on the other hand, is a classic and reliable method, particularly if the required substituted isatin and acetophenone are readily accessible. Researchers should consider these factors, along with their laboratory capabilities and desired scale of synthesis, when selecting the optimal route for their specific needs.

References

Assessing the Specificity of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential kinase inhibitor, 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. Due to the absence of publicly available experimental data for this specific compound, this analysis is based on the activity of structurally similar molecules and well-characterized inhibitors targeting the putative kinase family.

The quinoline core is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] Derivatives of the closely related 2-phenylquinoline-4-carboxylic acid have shown inhibitory activity against a range of enzymes, including kinases and histone deacetylases.[3][4] Based on the structural similarity to known kinase inhibitors, particularly those with a quinoline or quinazoline core, it is hypothesized that this compound may act as a kinase inhibitor.

A notable structural analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as an inhibitor of Aurora A kinase.[5][6] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their dysregulation is implicated in cancer.[2] Therefore, this guide will focus on a comparative analysis against Aurora A kinase.

For a robust comparison, we will evaluate the specificity of two compounds:

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid : A structurally related quinazoline derivative with published kinase selectivity data.[5][6]

  • Alisertib (MLN8237) : A well-characterized, potent, and selective Aurora A kinase inhibitor that has undergone extensive clinical investigation.[1][3]

Comparative Kinase Inhibition Profile

The following table summarizes the kinase inhibition data for the comparator compounds. The data for this compound is presented as hypothetical, pending experimental verification.

Kinase TargetThis compound2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAlisertib (MLN8237)
Aurora A Data Not Available78.5% 1.2 nM
Aurora BData Not Available25.3%396.5 nM
Aurora CData Not Available35.8%Data Not Available
CDK1/CycBData Not Available15.2%Data Not Available
CDK2/CycAData Not Available12.8%Data Not Available
CDK9/CycTData Not Available2.5%Data Not Available
CLK1Data Not Available18.7%Data Not Available
DYRK1AData Not Available8.2%Data Not Available
GSK3βData Not Available1.5%Data Not Available
MAPK1Data Not Available2.1%Data Not Available
MAPKAPK2Data Not Available11.5%Data Not Available
PIM1Data Not Available22.4%Data Not Available
PLK1Data Not Available17.9%Data Not Available
ROCK1Data Not Available9.8%Data Not Available

Data for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is presented as percent inhibition at a 10 µM concentration.[7] Data for Alisertib is presented as IC50 values.[1][3]

Experimental Protocols

A standard methodology for assessing kinase inhibitor specificity is through a kinase panel screening assay. The following is a generalized protocol for such an experiment.

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Materials:

  • Test Compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO).

  • Purified, recombinant protein kinases.

  • Kinase-specific peptide substrates.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT).

  • Adenosine-5'-triphosphate (ATP), typically at a concentration close to the Kₘ for each kinase.

  • Radiolabeled ATP (e.g., [γ-³³P]-ATP).

  • Filter plates or membranes (e.g., phosphocellulose).

  • Microplate scintillation counter.

  • Multi-well plates (96- or 384-well).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase reaction buffer to the final desired concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the corresponding purified kinase to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³³P]-ATP).

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane.

  • Washing: If using filter membranes, wash extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the amount of radiolabeled phosphate incorporated into the peptide substrate using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. For IC₅₀ determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the putative signaling pathway of the target and the general workflow of the specificity assessment.

Aurora_A_Signaling_Pathway Cdk1_CyclinB Cdk1/Cyclin B Bora Bora Cdk1_CyclinB->Bora P Plk1 Plk1 Bora->Plk1 Activates AuroraA Aurora A Plk1->AuroraA Activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA Binds & Activates

Caption: Simplified Aurora A kinase activation and downstream signaling pathway during the G2/M cell cycle transition and mitosis.

Kinase_Specificity_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Compound Test Compound (e.g., 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid) Incubation Incubate Compound + Kinase + Substrate + ATP Compound->Incubation Kinase_Panel Kinase Panel (e.g., Aurora A, Aurora B, etc.) Kinase_Panel->Incubation Reagents Substrate & ATP ([γ-³³P]-ATP) Reagents->Incubation Termination Terminate Reaction & Wash Incubation->Termination Detection Detect Signal (Scintillation Counting) Termination->Detection Analysis Calculate % Inhibition & IC₅₀ Values Detection->Analysis Profile Generate Specificity Profile Analysis->Profile

Caption: General experimental workflow for assessing the specificity of a kinase inhibitor using a radiometric panel assay.

References

Navigating Dihydroorotate Dehydrogenase Inhibition: A Comparative Analysis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals evaluating 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This document provides an objective analysis of its performance, supported by experimental data on analogous compounds, and outlines detailed protocols for reproducibility.

The compound this compound belongs to a class of quinoline-4-carboxylic acid derivatives that have demonstrated significant inhibitory activity against dihydroorotate dehydrogenase (DHODH). This mitochondrial enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including cancer and autoimmune disorders.

This guide offers a comprehensive comparison of this compound with other well-characterized DHODH inhibitors, presents detailed experimental methodologies for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows to ensure the reproducibility of findings.

Comparative Performance Analysis

While specific experimental data for this compound is not extensively available in the public domain, the structure-activity relationship (SAR) of analogous quinoline-4-carboxylic acid derivatives provides valuable insights into its expected performance. The inhibitory potency of this class of compounds against DHODH is critically influenced by the nature of the substituent at the C-2 position of the quinoline ring. Bulky, hydrophobic groups in this position are generally associated with high-potency inhibition.

For a comprehensive comparison, we will consider the performance of well-established DHODH inhibitors, Brequinar and Leflunomide, alongside data for structurally related 2-alkoxyphenyl-quinoline-4-carboxylic acid derivatives.

Compound/AnalogTargetIC50 (nM)Cell-Based Assay (Cell Line)Cell-Based Assay IC50 (µM)Reference
Brequinar DHODH~5-10L1210~0.02[ Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. (2025-08-06) ]
Leflunomide (active metabolite A77 1726) DHODH~600Various10-100[ Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library - PMC - NIH. ]
Analog 41 (2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-... DHODH9.71 ± 1.4HCT-116, MIA PaCa-20.004, 0.003[ Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018-06-28)[1], Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.[2] ]
Analog 43 (2-(2'-chloro-[1,1'-biphenyl]-4-yl)-... DHODH26.2 ± 1.8HCT-116, MIA PaCa-20.012, 0.009[ Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018-06-28)[1], Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.[2] ]

Signaling Pathway and Mechanism of Action

This compound is predicted to inhibit DHODH, which catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA, RNA, and other vital biomolecules. Consequently, cells with a high demand for pyrimidines, such as cancer cells, undergo cell cycle arrest and apoptosis.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate UQH2 Ubiquinol (CoQH2) DHODH->UQH2 UQ Ubiquinone (CoQ) UQ->DHODH Inhibitor 6-Bromo-2-(3-isobutoxyphenyl) quinoline-4-carboxylic acid Inhibitor->DHODH DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Caption: Inhibition of DHODH by this compound.

Experimental Protocols

To ensure the reproducibility of experiments with this compound, detailed protocols for key assays are provided below.

Protocol 1: In Vitro DHODH Enzymatic Assay

This assay measures the direct inhibitory effect of the compound on purified human DHODH enzyme activity.

Materials:

  • Recombinant human DHODH enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer and varying concentrations of the test compound. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.

  • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration.

DHODH_Enzymatic_Assay_Workflow A Prepare Reagents (Compound, Enzyme, Substrates) B Dispense Compound & Enzyme into 96-well plate A->B C Pre-incubate (30 min, 25°C) B->C D Add Substrate Mix to initiate reaction C->D E Kinetic Read at 600-650 nm D->E F Data Analysis & IC50 Calculation E->F

Caption: Workflow for the in vitro DHODH enzymatic assay.

Protocol 2: Cell-Based Proliferation Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • For rescue experiments, co-treat a parallel set of wells with the compound and a high concentration of uridine (e.g., 100 µM).

  • Incubate the plates for 72 hours.

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell_Proliferation_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound (± Uridine for rescue) A->B C Incubate for 72 hours B->C D Add Cell Proliferation Reagent C->D E Incubate & Read Plate D->E F Data Analysis & IC50 Calculation E->F

References

Safety Operating Guide

Safe Disposal of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, as a halogenated aromatic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step plan for its safe disposal.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Hazard Class GHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

A summary of the key hazards associated with this compound.

Operational Plan for Disposal

The disposal of this compound must be conducted in a controlled manner, adhering to all institutional and regulatory guidelines. The primary principle is to treat it as hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Ensure the following PPE is worn before handling the compound:

  • Hand Protection: Nitrile or neoprene gloves.[3]

  • Eye Protection: Chemical splash goggles.[3]

  • Body Protection: A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.[3]

  • Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator should be used to prevent inhalation.[3]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Halogenated Waste Stream: this compound is a brominated organic compound and must be disposed of in a designated "halogenated organic waste" container.[4][5][6] Do not mix with non-halogenated organic waste.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated solid halogenated waste container.

    • Liquid Waste: Solutions containing this compound, as well as rinsates from cleaning contaminated glassware, should be collected in a designated liquid halogenated waste container.[4] Use a suitable solvent (e.g., acetone) for rinsing glassware, and collect the rinsate as hazardous waste.[4]

Step 3: Waste Container Management

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] All constituents and their approximate concentrations should be listed.

  • Containment: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[7] Secondary containment is recommended to prevent spills.[7]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Step 4: Final Disposal

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup of the full waste container.[4]

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR 261.3) and must also consult state and local regulations.[2] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," underscores the need for professional disposal.[2][8][9]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the steps for decontaminating glassware that has been in contact with this compound.

  • Initial Rinse (in a fume hood): a. Wearing appropriate PPE, rinse the glassware with a small amount of a suitable organic solvent, such as acetone. b. Collect this initial rinsate in the designated liquid halogenated organic waste container.

  • Secondary Rinse: a. Perform a second rinse with the same solvent to ensure the removal of residual compound. b. Collect the secondary rinsate in the same hazardous waste container.

  • Washing: a. After decontamination, the glassware can be washed with soap and water.

  • Documentation: a. Record the addition of the rinsate to the waste container log.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste halogenated? B->C D Collect in Designated HALOGENATED Waste Container C->D Yes E Follow protocol for NON-HALOGENATED waste C->E No F Label Container Clearly: 'Hazardous Waste' + Full Chemical Name D->F G Keep Container Closed & in Secondary Containment F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Arrange for Pickup by Institutional EHS H->I

A flowchart outlining the key stages for the safe disposal of the specified compound.

References

Personal protective equipment for handling 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (CAS No. 489451-29-8).[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Summary and Personal Protective Equipment (PPE)

Exposure Route Hazard Statement Recommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation[5]Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for integrity before use and replaced immediately if contaminated.[6][7][8] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[6][9]
Eye Contact H319: Causes serious eye irritation[5]Safety Goggles: Chemical splash goggles that conform to ANSI Z.87.1 standards are required.[6] Face Shield: For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[6][8]
Inhalation H335: May cause respiratory irritation[5]Ventilation: All handling of the solid compound must take place in a well-ventilated area, ideally within a certified chemical fume hood, to control airborne dust.[6] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for powders) should be used.[6][8][10]
Ingestion Harmful if swallowedGeneral Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[6][11]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.

    • Ventilation Check: Verify that the chemical fume hood is functioning correctly before commencing any work.

    • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical to minimize movement and potential for spills.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Handling the Compound:

    • Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

    • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.

    • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[10]

  • Waste Disposal:

    • All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[7] Consult your institution's environmental health and safety (EHS) office for specific guidelines.

    • For larger quantities, the compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]

Procedural Workflow Diagram

Caption: Workflow for safe handling and disposal.

References

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